molecular formula C14H10O2 B15371074 Phenanthrene-2,9-diol CAS No. 364080-27-3

Phenanthrene-2,9-diol

Cat. No.: B15371074
CAS No.: 364080-27-3
M. Wt: 210.23 g/mol
InChI Key: JQMOAZUCUQQAQB-UHFFFAOYSA-N
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Description

Phenanthrene-2,9-diol is a high-purity dihydrophenanthrene compound offered as a critical reference standard for biochemical research. This compound belongs to a class of phenanthrenoids that are naturally occurring in various plant species, particularly orchids, and are of significant interest for their diverse biological activities . Researchers utilize this compound to investigate its potential cytotoxic effects against human cancer cell lines, a common area of study for similar phenanthrene derivatives . Its structure suggests potential for exploring neuroprotective pathways, as other phenanthrenes have been shown to exhibit such effects . The core phenanthrene skeleton is a polycyclic aromatic hydrocarbon (PAH), and the metabolic pathways of related PAH diols are a subject of intensive study . These diol metabolites can be precursors to reactive quinones, which undergo redox cycling and generate reactive oxygen species (ROS), leading to oxidative damage; this makes them valuable tools for probing PAH-induced oxidative stress and its role in toxicology . The antioxidant potency of phenanthrenes is also a key research area, often linked to the number and position of hydroxyl groups in their structure . This product is strictly labeled "For Research Use Only" and is intended for use in laboratory settings. It is not for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

364080-27-3

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-2,9-diol

InChI

InChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H

InChI Key

JQMOAZUCUQQAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C=C2O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is available for Phenanthrene-2,9-diol. This guide provides a comprehensive overview of the parent compound, phenanthrene, and related diol isomers to serve as a reference for researchers. Theoretical and comparative data are included to guide future experimental work.

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Its derivatives, particularly hydroxylated forms, are of significant interest to researchers in medicinal chemistry, materials science, and environmental science due to their diverse biological activities and potential applications. This guide focuses on the physical and chemical properties of a specific isomer, this compound. Due to the scarcity of direct experimental data for this compound, this document also provides comparative data for the parent compound phenanthrene and other diol isomers, along with general experimental protocols that can be adapted for its synthesis and characterization.

Physical and Chemical Properties

Table 1: Physical Properties of Phenanthrene and Related Diols
PropertyPhenanthrenePhenanthrene-9,10-diol1,9-Phenanthrenediol (Computed)This compound (Predicted)
Molecular Formula C₁₄H₁₀C₁₄H₁₀O₂C₁₄H₁₀O₂C₁₄H₁₀O₂
Molecular Weight 178.23 g/mol [1]210.23 g/mol 210.23 g/mol 210.23 g/mol
Melting Point 99-101 °C146-148 °CNo DataNo Data
Boiling Point 340 °C[1]No DataNo DataNo Data
Appearance Colorless, crystalline solid[1]No DataNo DataNo Data
Solubility Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.[1]No DataNo DataExpected to have low water solubility and good solubility in polar organic solvents.
Table 2: Chemical and Spectroscopic Data of Phenanthrene
PropertyData
CAS Number 85-01-8[1]
¹H NMR Spectroscopy Multiple signals in the aromatic region (δ 7.5-8.8 ppm)
¹³C NMR Spectroscopy Multiple signals in the aromatic region (δ 122-132 ppm)
Infrared (IR) Spectroscopy C-H stretching (aromatic), C=C stretching (aromatic)
Mass Spectrometry (MS) [M]+ at m/z 178

Note: Spectral data for this compound is not available. Researchers would need to perform experimental analysis to determine its characteristic spectral signatures.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, general methodologies for the synthesis of phenanthrene derivatives and their analysis can be adapted.

General Synthesis of Dihydroxyphenanthrenes

The synthesis of dihydroxyphenanthrenes can be approached through several general strategies, often involving the functionalization of a pre-existing phenanthrene core or the construction of the phenanthrene ring system from simpler precursors with the desired oxygen functionalities already in place.

One potential synthetic route could involve a dihydroxylation reaction of the corresponding phenanthrene starting material. General methods for dihydroxylation of alkenes, such as those using osmium tetroxide or potassium permanganate, could be explored, although the aromatic nature of phenanthrene makes direct dihydroxylation challenging and may require harsh reaction conditions.[2]

A more targeted approach would be to synthesize the phenanthrene skeleton with hydroxyl groups at the desired positions. This can be achieved through multi-step synthetic sequences. For instance, a common strategy for synthesizing functionalized phenanthrenes is the Pschorr cyclization.

Example General Workflow for Phenanthrene Derivative Synthesis:

G Start Starting Materials (e.g., substituted biphenyls) Step1 Ring Closure Reaction (e.g., Pschorr cyclization) Start->Step1 Step2 Intermediate Phenanthrene Derivative Step1->Step2 Step3 Functional Group Interconversion/ Introduction of Hydroxyls Step2->Step3 Final This compound Step3->Final

Caption: General workflow for the synthesis of phenanthrene diols.

Analytical Characterization

The characterization of a synthesized this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the hydroxyl groups on the phenanthrene ring.[3][4]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band would indicate the hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

  • Melting Point Analysis: A sharp melting point would indicate the purity of the compound.

  • Chromatography: Techniques like HPLC would be used to assess purity and for purification.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenanthrenes and their hydroxylated metabolites exhibit a range of biological effects, including cytotoxicity and modulation of cellular signaling pathways.[5][6]

Phenanthrene and its derivatives have been shown to possess cytotoxic properties against various cancer cell lines.[5][6][7] The mechanism of this cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Some studies have indicated that phenanthrene can modulate signaling pathways involved in inflammation and cell survival. For example, phenanthrene has been shown to activate the PI3K/AKT and NF-κB signaling pathways in A549 lung cancer cells.[6]

Potential Signaling Pathway Modulation by Phenanthrene Derivatives:

G Phenanthrene Phenanthrene Derivative ROS Increased ROS Phenanthrene->ROS PI3K PI3K ROS->PI3K Apoptosis Apoptosis ROS->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Potential signaling cascade affected by phenanthrene derivatives.

Conclusion

This compound represents an understudied molecule with potential for further investigation by researchers in drug discovery and materials science. This guide provides a foundational understanding by summarizing the known properties of related compounds and outlining general experimental approaches. The synthesis and characterization of this compound, followed by screening for biological activity, could reveal novel properties and applications. The provided methodologies and comparative data serve as a valuable resource for initiating such research endeavors. Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could also help in predicting the biological activities of this and other phenanthrenediol isomers.[8][9]

References

Spectroscopic Profile of Phenanthrene-2,9-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenanthrene-2,9-diol, a polycyclic aromatic hydrocarbon derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a representative spectroscopic profile based on data from closely related phenanthrene analogs. The methodologies and expected spectral characteristics detailed herein serve as a valuable resource for the synthesis, identification, and characterization of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. These values are illustrative and based on the analysis of similar phenanthrene derivatives.

Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.5 - 10.0s-2HAr-OH
8.5 - 8.7m-2HAr-H
7.8 - 8.0d8.0 - 9.02HAr-H
7.6 - 7.8m-2HAr-H
7.2 - 7.4dd8.0 - 9.0, 2.0 - 3.02HAr-H

Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
150 - 155C-OH
130 - 135Quaternary C
125 - 130CH
120 - 125CH
115 - 120CH
105 - 110CH

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Broad, StrongO-H stretch (phenolic)
3000 - 3100MediumC-H stretch (aromatic)
1600 - 1650MediumC=C stretch (aromatic)
1450 - 1550StrongC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (phenol)
800 - 900StrongC-H bend (out-of-plane)

Table 4: Representative UV-Vis Absorption Data for this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
~25550,000 - 70,000
~27540,000 - 60,000
~30010,000 - 20,000
~350500 - 2,000

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Solid State (KBr pellet): A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is common to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The stock solution is then diluted to a concentration that results in an absorbance value between 0.1 and 1.0 at the λmax.

Data Acquisition: A matched pair of quartz cuvettes is used. One cuvette is filled with the pure solvent (blank), and the other with the sample solution. The spectrum is recorded over a range of approximately 200-800 nm.

Data Processing: The instrument automatically subtracts the absorbance of the blank from the sample spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a phenanthrene derivative like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_0 Spectroscopic Analysis A Synthesis of this compound B Purification (e.g., Column Chromatography, Recrystallization) A->B C Purity Assessment (e.g., TLC, HPLC, Melting Point) B->C D Structural Elucidation C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G UV-Vis Spectroscopy D->G H Mass Spectrometry D->H I Data Analysis and Interpretation E->I F->I G->I H->I J Final Characterized Compound I->J

Caption: A flowchart illustrating the general steps from synthesis to the final characterization of a chemical compound.

The Historical Unveiling of Phenanthrene: From Coal Tar's Depths to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, has a rich history intertwined with the rise of organic chemistry in the 19th century. Its discovery and subsequent structural elucidation laid the groundwork for understanding a vast class of compounds, some with significant biological activity, including steroids and alkaloids. This technical guide provides a comprehensive overview of the historical discovery, isolation, and early synthetic methodologies related to phenanthrene and its derivatives, tailored for professionals in the chemical and pharmaceutical sciences.

The Dawn of Discovery: Phenanthrene from Coal Tar

Phenanthrene was first isolated in 1872 from the "anthracene oil" fraction of coal tar, a complex mixture of organic compounds obtained from the destructive distillation of coal. The discovery is credited to two independent groups of chemists: Carl Graebe, and Rudolf Fittig with his student Eugen Ostermayer.[1]

The "anthracene oil" or "green oil" fraction of coal tar is a distillate boiling between approximately 270°C and 360°C.[2] This fraction is a rich source of several aromatic hydrocarbons, with phenanthrene being a significant component.

Table 1: Typical Composition of Anthracene Oil from Coal Tar

ComponentConcentration Range (%)
Phenanthrene 20 - 40
Anthracene20 - 35
Carbazole12 - 20
Acenaphthene, Fluorene, etc.Remainder

Source: Adapted from historical analyses of coal tar fractions.

Early Isolation and Purification Protocols

The initial isolation of phenanthrene by 19th-century chemists was a meticulous process involving fractional distillation and recrystallization. While the precise, step-by-step protocols from the original publications are not fully detailed in modern summaries, the general approach can be reconstructed based on the common laboratory practices of the era.

Experimental Protocol: Historical Isolation of Phenanthrene from Coal Tar

  • Fractional Distillation of Coal Tar:

    • Crude coal tar was subjected to fractional distillation in large iron retorts.

    • Different fractions were collected based on their boiling ranges. The fraction boiling above 270°C, known as "anthracene oil" or "green oil," was collected.[2]

  • Initial Crystallization:

    • The hot anthracene oil was allowed to cool in large, shallow pans.

    • A semi-solid crystalline mass, often referred to as "anthracene cake," would form. This cake was a mixture of phenanthrene, anthracene, carbazole, and other high-boiling aromatic compounds.

  • Pressing and Centrifugation:

    • The crude crystalline cake was subjected to pressing (often in hydraulic presses) or centrifugation to remove the remaining liquid oils.

  • Fractional Crystallization from Solvents:

    • The pressed cake was then treated with a solvent. Ethanol was a commonly used solvent in the 19th century for the recrystallization of aromatic compounds.

    • The mixture was heated to dissolve the solids and then allowed to cool slowly.

    • Phenanthrene, being more soluble in ethanol than anthracene, would remain in the mother liquor while a significant portion of the anthracene crystallized out first.

    • The mother liquor was decanted and concentrated by evaporation of the solvent.

    • Upon further cooling, a crystalline fraction enriched in phenanthrene would precipitate.

    • This process of fractional crystallization was repeated multiple times to achieve a higher purity of phenanthrene.

  • Purification via Picrate Formation (a common 19th-century technique):

    • To achieve higher purity, the enriched phenanthrene fraction was often dissolved in a suitable solvent (like benzene or ethanol) and treated with a saturated solution of picric acid.

    • Phenanthrene forms a characteristic crystalline picrate adduct.

    • This adduct was isolated by filtration and then decomposed, typically by treatment with a base (like ammonia), to regenerate the pure phenanthrene. The picric acid would be removed as the ammonium salt.

Diagram 1: Historical Isolation of Phenanthrene from Coal Tar

G coal_tar Crude Coal Tar distillation Fractional Distillation coal_tar->distillation anthracene_oil Anthracene Oil (Green Oil) (270-360°C) distillation->anthracene_oil cooling Cooling & Initial Crystallization anthracene_oil->cooling anthracene_cake Crude Anthracene Cake cooling->anthracene_cake pressing Pressing / Centrifugation anthracene_cake->pressing pressed_cake Pressed Cake pressing->pressed_cake fractional_crystallization Fractional Crystallization (e.g., from Ethanol) pressed_cake->fractional_crystallization phenanthrene_fraction Phenanthrene-Enriched Fraction fractional_crystallization->phenanthrene_fraction purification Further Purification (e.g., Picrate Formation) phenanthrene_fraction->purification pure_phenanthrene Pure Phenanthrene purification->pure_phenanthrene

Caption: Workflow for the 19th-century isolation of phenanthrene.

The Rise of Synthetic Phenanthrenes

Following its isolation and structural elucidation, chemists sought to develop synthetic routes to phenanthrene and its derivatives. These syntheses were crucial for confirming the structure of the natural product and for accessing novel phenanthrene-based compounds.

Bardhan-Sengupta Phenanthrene Synthesis (1932)

The Bardhan-Sengupta synthesis is a classic and versatile method for the preparation of phenanthrene and its derivatives.[3][4][5]

Experimental Protocol: Bardhan-Sengupta Synthesis

  • Condensation: A suitable cyclic β-ketoester (e.g., ethyl cyclohexanone-2-carboxylate) is condensed with an appropriate β-arylethyl halide (e.g., β-phenylethyl bromide) in the presence of a base (e.g., potassium ethoxide).[6]

  • Hydrolysis and Decarboxylation: The resulting condensation product is subjected to acidic hydrolysis and decarboxylation to yield a γ-aryl-γ-cyclohexyl-butyric acid.

  • Cyclization: The butyric acid derivative is cyclized using a dehydrating agent, typically phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, to form an octahydrophenanthrene derivative.

  • Dehydrogenation: The final step involves the dehydrogenation (aromatization) of the hydro-phenanthrene derivative, classically achieved by heating with selenium or palladium on charcoal, to yield the phenanthrene product.

Diagram 2: Bardhan-Sengupta Phenanthrene Synthesis

G start Cyclic β-Ketoester + β-Arylethyl Halide condensation Condensation (Base) start->condensation hydrolysis Hydrolysis & Decarboxylation condensation->hydrolysis cyclization Cyclization (P₂O₅ or H₂SO₄) hydrolysis->cyclization dehydrogenation Dehydrogenation (Se or Pd/C) cyclization->dehydrogenation product Phenanthrene Derivative dehydrogenation->product

Caption: Key stages of the Bardhan-Sengupta synthesis.

Haworth Phenanthrene Synthesis (1932)

The Haworth synthesis provides another important route to phenanthrene and its derivatives, starting from naphthalene.[7][8][9]

Experimental Protocol: Haworth Synthesis

  • Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., nitrobenzene). This reaction yields a mixture of isomeric naphthoylpropionic acids.

  • Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group, typically via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base). This forms a γ-naphthylbutyric acid.

  • Ring Closure: The γ-naphthylbutyric acid is cyclized by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a tetrahydrophenanthrone.

  • Second Reduction: The carbonyl group of the tetrahydrophenanthrone is reduced to a methylene group, again using a Clemmensen or Wolff-Kishner reduction, to give a tetrahydrophenanthrene.

  • Dehydrogenation: The final aromatization to the phenanthrene is achieved by dehydrogenation, for example, by heating with selenium or palladium on charcoal.

Diagram 3: Haworth Phenanthrene Synthesis

G start Naphthalene + Succinic Anhydride acylation Friedel-Crafts Acylation (AlCl₃) start->acylation reduction1 Clemmensen or Wolff-Kishner Reduction acylation->reduction1 cyclization Ring Closure (H₂SO₄) reduction1->cyclization reduction2 Clemmensen or Wolff-Kishner Reduction cyclization->reduction2 dehydrogenation Dehydrogenation (Se or Pd/C) reduction2->dehydrogenation product Phenanthrene dehydrogenation->product

Caption: The multi-step process of the Haworth synthesis.

Pschorr Phenanthrene Synthesis (1896)

The Pschorr synthesis is an intramolecular cyclization reaction that utilizes a diazonium salt intermediate to form the phenanthrene ring system.[10][11]

Experimental Protocol: Pschorr Synthesis

  • Perkin Reaction: An o-nitrobenzaldehyde is condensed with a phenylacetic acid derivative in the presence of a base (e.g., sodium acetate) and acetic anhydride to form an α-phenyl-o-nitrocinnamic acid.

  • Reduction: The nitro group of the cinnamic acid derivative is reduced to an amino group, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization: The resulting amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).

  • Intramolecular Cyclization: The diazonium salt is then decomposed, usually in the presence of a copper catalyst (Gattermann reaction conditions), to induce an intramolecular radical cyclization, forming a phenanthrene-9-carboxylic acid.

  • Decarboxylation (if required): If the parent phenanthrene is desired, the carboxylic acid group at the 9-position can be removed by heating.

Diagram 4: Pschorr Phenanthrene Synthesis

G start o-Nitrobenzaldehyde + Phenylacetic Acid perkin Perkin Reaction start->perkin reduction Reduction of Nitro Group perkin->reduction diazotization Diazotization (NaNO₂ / H⁺) reduction->diazotization cyclization Intramolecular Cyclization (Cu catalyst) diazotization->cyclization decarboxylation Decarboxylation (optional) cyclization->decarboxylation product Phenanthrene decarboxylation->product

Caption: The synthetic pathway of the Pschorr synthesis.

Physicochemical Properties of Phenanthrene

The accurate characterization of phenanthrene's physical and chemical properties was essential for its identification and for understanding its behavior.

Table 2: Physicochemical Properties of Phenanthrene

PropertyValueReference
Molecular FormulaC₁₄H₁₀[3]
Molar Mass178.23 g/mol [3]
AppearanceColorless to yellowish crystalline solid[3][12]
Melting Point101 °C[3]
Boiling Point340 °C[12]
Solubility in Water1.15 mg/L at 25 °C[12]
Solubility in Organic SolventsSoluble in benzene, diethyl ether, and acetic acid[12]
Density1.18 g/cm³ at 25 °C[12]
Delocalization Energy387 kJ/mol[12]

Conclusion

The journey of phenanthrene from its discovery in the complex matrix of coal tar to its elegant construction through various named reactions is a testament to the ingenuity of early organic chemists. The development of isolation techniques like fractional distillation and crystallization, and the advent of synthetic methodologies such as the Bardhan-Sengupta, Haworth, and Pschorr syntheses, not only provided access to this important aromatic scaffold but also significantly advanced the field of organic chemistry. For today's researchers, understanding this historical context provides a valuable perspective on the foundations of modern synthetic and medicinal chemistry.

References

The Natural Occurrence of Phenanthrene Diols in Plants and Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene diols and their derivatives represent a significant class of naturally occurring aromatic compounds with a diverse range of biological activities. Primarily found in the plant kingdom, especially within the Orchidaceae family, these compounds are also produced through the metabolic action of certain fungi. Their cytotoxic, antimicrobial, and anti-inflammatory properties have positioned them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of phenanthrene diols, detailing their sources, biosynthesis, and methods for their isolation and characterization. Quantitative data is summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate a deeper understanding of these valuable natural products.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons built upon a three-ring aromatic core. Their hydroxylated derivatives, particularly diols and polyhydroxylated forms (phenanthrenoids), are specialized secondary metabolites found in select plant families and microorganisms.[1] The Orchidaceae family stands out as the most prolific source, producing a remarkable diversity of these compounds.[2][3] Phenanthrenes from orchids and other plants are typically formed through the oxidative coupling of stilbene precursors, a pathway distinct from the metabolism of phenanthrene by fungi, which often involves the detoxification of environmental pollutants.[2] The significant biological activities exhibited by these compounds, ranging from anticancer to antimicrobial effects, underscore their importance as lead structures in pharmaceutical research.[3][4]

Natural Occurrence of Phenanthrene Diols

Phenanthrene diols are not widespread in nature but are concentrated in specific taxa. Their distribution is a key area of chemotaxonomic study.

Occurrence in Plants

The vast majority of naturally occurring phenanthrene diols have been isolated from higher plants. The Orchidaceae family is the richest source, with over 400 phenanthrene-type compounds identified from more than 100 orchid species.[3] Other plant families known to produce these compounds include Juncaceae (Rush family), Dioscoreaceae (Yam family), and Combretaceae.[1][2]

Plant FamilyRepresentative GeneraPlant Part
Orchidaceae Dendrobium, Bletilla, Eulophia, Coelogyne, AeridesStems, Tubers (Rhizomes), Whole Plant
Juncaceae JuncusWhole Plant
Dioscoreaceae Dioscorea (e.g., Tamus communis)Rhizomes

The following table summarizes quantitative data for the extraction and isolation of representative phenanthrene diols and related derivatives from various plant sources.

Compound NamePlant SourcePlant PartStarting Material (Dry Wt.)YieldReference
Ethyl Acetate ExtractAerides roseaStems100 g3.22 g (3.22%)[5]
Methanolic ExtractAerides roseaStems100 g4.88 g (4.88%)[5]
2-methoxy-9,10-dihydrophenanthrene-4,5-diolDendrobium virgineumWhole Plant2.7 kg5 mg (~0.00018%)[6]
9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diolEulophia ochreataTubersN/AIsolated from 4.9 g of crude extract[7]
5,7-Dimethoxyphenanthrene-2,6-diolEulophia ochreataTubersN/AIsolated from 4.9 g of crude extract[7]
Nudol (2,7-dihydroxy-3,4-dimethoxyphenanthrene)Eulophia nudaTubersN/AN/A[8]
Aerosanthrene (5-methoxyphenanthrene-2,3,7-triol)Aerides roseaStems100 gMicrogram quantities[5]
Aerosin (3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol)Aerides roseaStems100 gMicrogram quantities[5]
Occurrence in Fungi

The occurrence of phenanthrene diols in fungi typically results from the metabolism of phenanthrene, a common environmental polycyclic aromatic hydrocarbon (PAH). Fungi utilize monooxygenase and epoxide hydrolase enzyme systems to detoxify phenanthrene by converting it into more polar and excretable trans-dihydrodiols. This process is a key step in the environmental biodegradation of PAHs.

Several fungal species have been identified for their ability to carry out this biotransformation.

Fungal SpeciesMetabolite(s) ProducedKey Finding
Cunninghamella elegansphenanthrene trans-1,2-dihydrodiol, phenanthrene trans-9,10-dihydrodiolProduces a variable mixture of 1R,2R and 1S,2S enantiomers.
Syncephalastrum racemosumphenanthrene trans-3,4-dihydrodiol, phenanthrene trans-9,10-dihydrodiolProduces a 68:32 mixture of 3R,4R and 3S,4S enantiomers.
Phanerochaete chrysosporiumphenanthrene trans-3,4-dihydrodiol, phenanthrene trans-9,10-dihydrodiolProduces optically pure 3R,4R enantiomer.

Biosynthesis and Biological Activity

Biosynthesis in Plants

In plants, the biosynthesis of most phenanthrenes and their diol derivatives is believed to proceed via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid. Through subsequent steps involving the addition of malonyl-CoA units, a stilbene or bibenzyl (dihydrosilbene) precursor is formed. The final key step is an intramolecular oxidative coupling (cyclization) of the stilbenoid precursor to generate the phenanthrene or 9,10-dihydrophenanthrene scaffold.[2] Subsequent enzymatic modifications such as hydroxylation, methylation, and glycosylation create the vast diversity of naturally occurring phenanthrenoids.

Plant_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Synthesis cluster_phenanthrene Phenanthrene Formation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaroyl-CoA Cin->Cou StiS Stilbene Synthase Cou->StiS Mal 3 x Malonyl-CoA Mal->StiS Sti Stilbene Precursor (e.g., Resveratrol) Ox Oxidative Coupling Sti->Ox StiS->Sti Phen Phenanthrene Scaffold Mod Hydroxylation & Other Modifications Phen->Mod Diol Phenanthrene Diol Ox->Phen Mod->Diol

Figure 1: Generalized biosynthetic pathway of phenanthrene diols in plants.
Biological Activity and Signaling

Phenanthrene diols isolated from plants have demonstrated a wide spectrum of pharmacological activities. While the precise molecular targets and signaling pathways are not fully elucidated for many of these compounds, their observed biological effects are significant. Key reported activities include cytotoxic effects against various cancer cell lines, antimicrobial activity against pathogenic bacteria, and anti-inflammatory properties through the inhibition of inflammatory mediators.[1][4]

Biological_Activity cluster_activities Observed Biological Activities Compound Plant-Derived Phenanthrene Diols Cyto Cytotoxicity (Anti-cancer) Compound->Cyto Induces apoptosis in cancer cells Micro Antimicrobial Compound->Micro Inhibits bacterial growth Inflam Anti-inflammatory Compound->Inflam Reduces inflammatory mediators Oxid Antioxidant Compound->Oxid Scavenges free radicals

Figure 2: Overview of the primary biological activities of phenanthrene diols.

Experimental Protocols

The isolation and identification of phenanthrene diols from natural sources follow a well-established phytochemical workflow. The protocol involves extraction, partitioning, chromatographic separation, and spectroscopic structure elucidation.

Detailed Protocol: Isolation from Dendrobium virgineum

The following protocol is adapted from the methodology used for the isolation of dihydrophenanthrene diols from Dendrobium virgineum.[6]

  • Plant Material Preparation: The whole plant of D. virgineum (2.7 kg) is air-dried and powdered.

  • Extraction: The powdered material is extracted three times with methanol (20 L per extraction) at room temperature. The solvent is then evaporated under vacuum to yield a crude methanol extract (297 g).

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). This step separates compounds based on polarity, concentrating the semi-polar phenanthrenes in the EtOAc fraction. Evaporation of the solvent yields the crude EtOAc extract (95 g).

  • Initial Chromatographic Fractionation: The EtOAc extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. A gradient of acetone in hexane is used as the mobile phase to yield several primary fractions (e.g., Fractions A-F).

  • Column Chromatography: A selected primary fraction (e.g., Fraction B, 12.3 g) is further separated by silica gel column chromatography, again using an acetone-hexane gradient, to yield sub-fractions (e.g., B-I to B-V).

  • Size-Exclusion Chromatography: Sub-fraction B-II (2.5 g) is passed through a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on size and helps remove polymeric impurities.

  • Final Purification: The resulting fractions are purified by preparative High-Performance Liquid Chromatography (HPLC) or further silica gel column chromatography with an EtOAc-hexane gradient to yield pure compounds, such as 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (5 mg).

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Experimental_Workflow start Dried, Powdered Plant Material (e.g., 2.7 kg D. virgineum) extract Methanol Extraction (3x) Yields crude extract (297 g) start->extract partition Solvent Partitioning (EtOAc/Water) Yields EtOAc extract (95 g) extract->partition vlc Vacuum Liquid Chromatography (Silica Gel, Acetone-Hexane) Yields Fractions A-F partition->vlc cc Column Chromatography (Fraction B, 12.3 g) Yields Sub-fractions B-I to B-V vlc->cc sephadex Size-Exclusion Chromatography (Sephadex LH-20, MeOH) (Sub-fraction B-II, 2.5 g) cc->sephadex hplc Final Purification (HPLC) Yields Pure Compound (5 mg) sephadex->hplc elucidate Structure Elucidation (NMR, MS) hplc->elucidate

Figure 3: General experimental workflow for isolating phenanthrene diols.

Conclusion and Future Perspectives

Phenanthrene diols from plants and fungi are a structurally diverse and biologically significant class of natural products. The Orchidaceae family remains the most important plant source, offering a vast chemical space for the discovery of novel compounds. While fungi are primarily involved in the metabolic degradation of phenanthrene, their enzymatic machinery could be harnessed for biotechnological applications, such as the stereoselective synthesis of specific diol enantiomers. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways modulated by these compounds to fully realize their therapeutic potential. Furthermore, the development of sustainable production methods, including plant cell culture or metabolic engineering, will be crucial for providing a reliable supply of these valuable molecules for advanced preclinical and clinical studies.

References

The Rising Therapeutic Potential of Substituted Phenanthrenes: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenanthrenes, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in medicinal chemistry. Their rigid, planar structure allows for diverse functionalization, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted phenanthrenes, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities of Substituted Phenanthrenes

Phenanthrene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, ranging from DNA intercalation to the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Quantitative Anticancer Data

The cytotoxic efficacy of substituted phenanthrenes is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of substituted phenanthrenes against various cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate3-COOCH3, 8-CH3, 9,10-dioneCaco-2 (Colon)0.97 (µg/mL)[2]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate3-COOCH3, 8-CH3, 9,10-dioneHep-2 (Epithelial)2.81 (µg/mL)[2]
Phenanthrene Imidazole (MF63)Imidazole substitutionA549 (Lung)0.42[3]
Compound 1 (from Bletilla striata)BiphenanthreneA549 (Lung)< 10[4]
Compound 2 (from Bletilla striata)BiphenanthreneA549 (Lung)< 10[4]
6-Methoxycoelonin6-OCH3UACC-62 (Melanoma)2.59[1]
Calanquinone A3-OCH3, 5-OH, 1,4-dioneVarious0.08 - 1.06 (µg/mL)[1]
Denbinobin3-OCH3, 5-OH, 1,4-dioneVarious0.08 - 1.06 (µg/mL)[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Signaling Pathways in Anticancer Activity

Substituted phenanthrenes exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are prominent targets.

1.2.1. MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Certain phenanthrene derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phenanthrene Substituted Phenanthrene Phenanthrene->RAF Inhibits Phenanthrene->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway and points of inhibition by substituted phenanthrenes.

1.2.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[6] Some phenanthrene-based compounds have been found to suppress the NF-κB pathway, thereby promoting apoptosis in cancer cells.[6]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Phenanthrene Substituted Phenanthrene Phenanthrene->IKK Inhibits Gene_Expression Gene Expression (Anti-apoptosis, Proliferation) NFkB_p65_p50_nuc->Gene_Expression

Figure 2: Simplified NF-κB signaling pathway and a potential point of inhibition by substituted phenanthrenes.

Experimental Protocols for Anticancer Activity

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenanthrene compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

1.3.2. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Compound Treatment: Treat the cells with the test compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Wound_Healing_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Grow_Monolayer Grow to Confluent Monolayer Seed_Cells->Grow_Monolayer Create_Scratch Create Scratch with Pipette Tip Grow_Monolayer->Create_Scratch Treat_Compound Treat with Substituted Phenanthrene Create_Scratch->Treat_Compound Image_T0 Image at 0 hours Treat_Compound->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at Subsequent Time Points Incubate->Image_Tx Analyze Analyze Wound Closure Image_Tx->Analyze End End Analyze->End

Figure 3: Experimental workflow for the wound healing assay.

Antimicrobial Activities of Substituted Phenanthrenes

Several substituted phenanthrenes have been reported to possess antibacterial and antifungal properties. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
2,3,8-trihydroxy-4,6-dimethoxyphenanthrene2,3,8-tri-OH, 4,6-di-OCH3Pseudomonas aeruginosa160[2]
Juncuenin B-Staphylococcus aureus (MSSA)15.1 (µM)
Juncuenin B-Staphylococcus aureus (MRSA)15.1 (µM)
Dehydrojuncuenin B-Staphylococcus aureus (MSSA)15.3 (µM)
Dehydrojuncuenin B-Staphylococcus aureus (MRSA)15.3 (µM)
Experimental Protocol for Antimicrobial Activity

2.2.1. Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the substituted phenanthrene compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities of Substituted Phenanthrenes

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer and autoimmune disorders. Substituted phenanthrenes have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory markers, with IC50 values indicating the concentration for 50% inhibition.

CompoundAssayIC50 (µM)Reference
2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranosideNO production in RAW264.7 cells0.7
5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthreneNO production in RAW264.7 cells41.5
Phenanthrene imidazole (MF63)Human whole blood PGE2 production1.3[3]
Experimental Protocols for Anti-inflammatory Activity

3.2.1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted phenanthrene for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.

3.2.2. ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants (from cells treated with the phenanthrene compound and an inflammatory stimulus) to the wells.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).

  • Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

Conclusion and Future Directions

Substituted phenanthrenes represent a versatile and promising class of compounds with significant potential in drug discovery. The data and protocols presented in this guide highlight their potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization. Further exploration of their structure-activity relationships will be crucial for developing derivatives with enhanced potency and selectivity. The detailed experimental methodologies provided herein will serve as a valuable resource for researchers aiming to investigate and harness the therapeutic potential of this fascinating class of molecules.

References

A Comprehensive Technical Guide to Phenanthrene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of phenanthrene derivatives, focusing on their synthesis, therapeutic applications, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Phenanthrene Derivatives

The synthesis of the phenanthrene core and its derivatives can be achieved through various methods, with photochemical reactions and palladium-catalyzed cross-coupling reactions being among the most prevalent.

Photocyclization of Stilbene Derivatives

A classic and widely utilized method for synthesizing phenanthrenes is the photocyclization of stilbene precursors. This reaction typically proceeds via a 6π-electrocyclization mechanism under UV irradiation, followed by an oxidative aromatization step to yield the phenanthrene scaffold. Iodine is often used as an oxidizing agent in this process[1][2].

Palladium-Catalyzed Domino One-Pot Reaction

A modern and efficient approach involves a palladium-catalyzed domino reaction. This one-pot synthesis can utilize aryl iodides and ortho-bromobenzoyl chlorides as starting materials. The reaction sequence often involves a Heck coupling followed by an intramolecular cyclization, offering a versatile route to a variety of substituted phenanthrenes[3].

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of phenanthrene derivatives against various cancer cell lines. Their planar structure allows them to intercalate with DNA, a key mechanism contributing to their anticancer properties.

Table 1: Anticancer Activity of Phenanthrene Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cymucronin CU-87 MG (Glioblastoma)19.91 ± 4.28[4]
Cymucronin IU-87 MG (Glioblastoma)17.08 ± 3.72[4]
Phenanthrene Derivative 4THP-1 (Leukemia)Promising[5]
Phenanthrene Derivative 6THP-1 (Leukemia)Promising[5]
Phenanthrene Derivative 7THP-1 (Leukemia)Promising[5]
Anti-inflammatory Activity

Phenanthrene derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives (IC50 values)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Compound 7BV-2 (Microglial cells)NO Production Inhibition1.9[6]
Compound 32BV-2 (Microglial cells)NO Production Inhibition5.0[6]
Compound 33BV-2 (Microglial cells)NO Production Inhibition1.0[6]
Neuroprotective and Antioxidant Activities

Certain phenanthrene derivatives exhibit neuroprotective effects, partly through their antioxidant and acetylcholinesterase (AChE) inhibitory activities. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of phenanthrene derivatives.

Synthesis of Phenanthrene Derivatives via Heck Coupling and Photocyclization

This protocol describes a two-step synthesis of phenanthrene derivatives.

  • Heck Vinylation: An aryl iodide is reacted with a styrene derivative in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., Et3N) in a suitable solvent (e.g., DMF). The reaction mixture is heated to afford the corresponding stilbene derivative.

  • Photocyclization: The synthesized stilbene derivative is dissolved in a solvent such as toluene. A catalytic amount of iodine is added, and the solution is irradiated with a UV lamp (e.g., high-pressure mercury lamp) while bubbling air or oxygen through the mixture. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the phenanthrene derivative[1][2][3].

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenanthrene derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[7].

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After attachment, they are pre-treated with different concentrations of the phenanthrene derivatives for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells[8][9][10][11][12].

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, phospho-IκBα, and their total forms) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13][14][15][16].

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Reaction Mixture: A solution of the phenanthrene derivative at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined[17][18][19][20].

Neuroprotective Activity Assessment: Acetylcholinesterase (AChE) Inhibition Assay

This assay, often based on the Ellman method, measures the inhibition of AChE activity.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer), the phenanthrene derivative at various concentrations, and the AChE enzyme.

  • Pre-incubation: The mixture is pre-incubated for a short period.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.

  • Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme[21][22][23][24][25].

Signaling Pathways and Molecular Mechanisms

The biological effects of phenanthrene derivatives are often mediated through their interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some phenanthrene derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Sequesters IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Phenanthrene Phenanthrene Derivatives Phenanthrene->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., iNOS, TNF-α) DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Inhibition of the NF-κB signaling pathway by phenanthrene derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway involved in inflammation and cancer. Phenanthrene derivatives have been shown to modulate this pathway, often by inhibiting the phosphorylation of key MAPK proteins, which in turn affects downstream cellular processes.

MAPK_Modulation cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Phenanthrene Phenanthrene Derivatives Phenanthrene->MAPK Inhibits Phosphorylation Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates

Caption: Modulation of the MAPK signaling pathway by phenanthrene derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized phenanthrene derivatives.

Experimental_Workflow Synthesis Synthesis of Phenanthrene Derivatives Purification Purification and Characterization Synthesis->Purification Initial_Screening Initial Biological Activity Screening (e.g., MTT, DPPH) Purification->Initial_Screening Active_Compounds Identification of Active Compounds Initial_Screening->Active_Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, NO Assay) Active_Compounds->Mechanism_Study Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Mechanism_Study->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Drug_Candidate Potential Drug Candidate In_Vivo->Drug_Candidate

Caption: A typical experimental workflow for screening phenanthrene derivatives.

References

The Human Metabolic Landscape of Phenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a constituent of various commercial products. While not classified as a human carcinogen, its metabolism is of significant interest to researchers and toxicologists. Phenanthrene serves as a valuable non-carcinogenic model for understanding the metabolic activation and detoxification pathways of more potent carcinogenic PAHs, such as benzo[a]pyrene, due to structural similarities in their metabolic routes. This technical guide provides an in-depth overview of the known human metabolites of phenanthrene compounds, detailing the enzymatic pathways involved, quantitative data on metabolite levels, and the experimental protocols for their analysis.

Metabolic Pathways of Phenanthrene in Humans

The biotransformation of phenanthrene in humans is a complex process primarily occurring in the liver, involving a series of enzymatic reactions categorized into Phase I and Phase II metabolism. The primary goal of these reactions is to increase the water solubility of the lipophilic phenanthrene molecule, facilitating its excretion from the body.

Phase I Metabolism: Functionalization

Phase I metabolism introduces or exposes functional groups on the phenanthrene ring structure, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily . Key CYP isozymes involved in phenanthrene metabolism include CYP1A1, CYP1A2, CYP1B1, and CYP3A4. These enzymes convert phenanthrene into several reactive intermediates and metabolites:

  • Epoxides: The initial oxidation of phenanthrene by CYPs forms phenanthrene epoxides at different positions on the aromatic rings (e.g., phenanthrene-1,2-oxide, phenanthrene-3,4-oxide, and phenanthrene-9,10-oxide).

  • Dihydrodiols: These epoxides can be hydrolyzed by epoxide hydrolase (EH) to form trans-dihydrodiols, such as phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.

  • Phenols (Phenanthrols): Phenanthrene can also be directly hydroxylated by CYPs to form various phenanthrol isomers (e.g., 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene).

  • Diol Epoxides: The dihydrodiols can undergo a second round of epoxidation by CYPs to form highly reactive diol epoxides. The formation of a "bay-region" diol epoxide is a critical step in the metabolic activation of many carcinogenic PAHs.

  • Tetraols: Diol epoxides are subsequently hydrolyzed by epoxide hydrolase to form tetrahydro-tetrols (tetraols), such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT).

  • Ortho-Quinones: Dihydrodiols can also be oxidized by dihydrodiol dehydrogenases (DD) and aldo-keto reductases (AKRs) to form catechols, which are unstable and readily auto-oxidize to form ortho-quinones (e.g., phenanthrene-1,2-dione and phenanthrene-3,4-dione). These quinones are redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress.[1]

Phase II Metabolism: Conjugation

The functionalized metabolites from Phase I are then conjugated with endogenous hydrophilic molecules in Phase II reactions to further increase their water solubility and facilitate their excretion in urine and feces. The primary conjugation reactions for phenanthrene metabolites include:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) , this process adds a glucuronic acid moiety to hydroxylated metabolites.

  • Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to hydroxylated metabolites.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate reactive intermediates like epoxides with glutathione, leading to the formation of mercapturic acids which are excreted in urine.

Signaling Pathways Involved in Phenanthrene Metabolism

The metabolism of phenanthrene is tightly regulated by cellular signaling pathways that sense the presence of xenobiotics and orchestrate an adaptive response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of many xenobiotic-metabolizing enzymes, including several CYP1 family members (CYP1A1, CYP1A2, and CYP1B1).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon entering the cell, phenanthrene binds to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and Src kinase. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating their transcription. This leads to an increased production of Phase I and Phase II enzymes involved in phenanthrene metabolism.

Nrf2 Signaling Pathway

The formation of reactive metabolites, such as ortho-quinones, during phenanthrene metabolism can lead to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary cellular defense mechanism against oxidative stress.

Sample_Preparation_Workflow start Start urine_sample 1. Urine Sample Collection (e.g., 2-5 mL) start->urine_sample add_is 2. Addition of Internal Standards (e.g., ¹³C-labeled metabolites) urine_sample->add_is add_buffer 3. Addition of Acetate Buffer (to adjust pH to ~5.0) add_is->add_buffer enzymatic_hydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C, overnight) add_buffer->enzymatic_hydrolysis spe_conditioning 5. SPE Cartridge Conditioning (e.g., C18; with methanol then water) enzymatic_hydrolysis->spe_conditioning sample_loading 6. Sample Loading (onto SPE cartridge) spe_conditioning->sample_loading washing 7. Washing Step (to remove interferences) sample_loading->washing elution 8. Elution of Analytes (with organic solvent, e.g., methanol or acetonitrile) washing->elution evaporation 9. Evaporation to Dryness (under nitrogen stream) elution->evaporation reconstitution 10. Reconstitution (in mobile phase or derivatization agent) evaporation->reconstitution analysis 11. Instrumental Analysis (GC-MS or LC-MS/MS) reconstitution->analysis end End analysis->end

References

Methodological & Application

Phenanthrene-2,9-diol Derivatives: A Promising Scaffold for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenanthrene core, a three-ring aromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with diverse biological activities. Among these, dihydroxyphenanthrenes are of particular interest due to their potential to interact with various biological targets. While phenanthrene-2,9-diol itself is not extensively documented as a direct precursor in readily available literature, its structural isomers and substituted analogs, such as 2,7-dihydroxy-4,6-dimethoxyphenanthrene and 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, have emerged as potent modulators of key cellular signaling pathways implicated in inflammation and cancer. This document provides an overview of the therapeutic potential of these phenanthrene diol derivatives, detailed protocols for their synthesis and biological evaluation, and a summary of their activity.

Therapeutic Potential and Mechanism of Action

Phenanthrene diol derivatives have demonstrated significant potential in two primary therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Certain dihydroxyphenanthrene derivatives have been shown to exert potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Dihydroxyphenanthrene derivatives can interfere with this cascade, preventing NF-κB activation and thereby suppressing the inflammatory response.

Anticancer Activity: The cytotoxic effects of specific dihydroxyphenanthrene analogs against various cancer cell lines highlight their potential as anticancer agents. One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death, through the modulation of the p53 signaling pathway. The p53 protein, often referred to as the "guardian of the genome," is a tumor suppressor that plays a critical role in responding to cellular stress, such as DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, initiate apoptosis. Some dihydroxyphenanthrene derivatives have been observed to upregulate p53 expression, leading to the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the biological activity of representative dihydroxyphenanthrene derivatives.

CompoundBiological ActivityCell Line(s)IC50 Value(s)Reference(s)
1,5,6-trimethoxy-2,7-dihydroxyphenanthreneCytotoxicHeLa, Hep G20.42 µM, 0.20 µM[1]
2,7-dihydroxy-4,6-dimethoxyphenanthreneAnti-inflammatoryBV-2 microglia~1-10 µM (NO inhibition)

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of dihydroxyphenanthrene derivatives. A common and adaptable method for synthesizing the phenanthrene core is the photocyclization of stilbene precursors.

Protocol 1: Synthesis of Dihydroxyphenanthrene Derivatives via Photocyclization

This protocol describes a general method for synthesizing a dihydroxyphenanthrene core, which can then be further modified.

Materials:

  • Substituted stilbene precursor (e.g., a dihydroxydimethoxystilbene)

  • Solvent (e.g., methanol, ethanol)

  • Iodine (catalyst)

  • High-pressure mercury lamp or other suitable UV light source

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Stilbene Solution: Dissolve the substituted stilbene precursor in a suitable solvent (e.g., methanol) in a quartz reaction vessel. The concentration will depend on the specific precursor and should be optimized.

  • Photocyclization: Add a catalytic amount of iodine to the solution. Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired dihydroxyphenanthrene derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anti-inflammatory Activity (NF-κB Inhibition)

This protocol outlines a method to assess the ability of a synthesized phenanthrene diol derivative to inhibit NF-κB activation in a cellular model.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Synthesized phenanthrene diol derivative

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for phospho-IκBα, total IκBα, and a loading control like β-actin)

  • Reagents for immunofluorescence (antibodies for NF-κB p65 subunit, DAPI)

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to an appropriate confluency. Pre-treat the cells with various concentrations of the synthesized phenanthrene diol derivative for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

    • Use a suitable secondary antibody and visualize the protein bands. A decrease in the phospho-IκBα/total IκBα ratio indicates inhibition of the NF-κB pathway.

  • Immunofluorescence Analysis:

    • Fix and permeabilize the treated cells.

    • Incubate with an antibody against the NF-κB p65 subunit.

    • Use a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as the retention of the p65 subunit in the cytoplasm.

Protocol 3: Evaluation of Cytotoxic Activity (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a synthesized phenanthrene diol derivative on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Synthesized phenanthrene diol derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized phenanthrene diol derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G General Synthesis Workflow for Dihydroxyphenanthrenes cluster_start Starting Materials cluster_proc Synthesis cluster_iso Purification cluster_end Final Product Substituted Stilbene Substituted Stilbene Photocyclization Photocyclization Substituted Stilbene->Photocyclization Iodine, UV light Chromatography Chromatography Photocyclization->Chromatography Crude Product Dihydroxyphenanthrene Dihydroxyphenanthrene Chromatography->Dihydroxyphenanthrene Purified Product

Caption: General workflow for the synthesis of dihydroxyphenanthrenes.

G Inhibition of the NF-κB Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex Activates IκB-NF-κB Complex (Cytoplasm) IκB NF-κB IKK Complex->IκB-NF-κB Complex (Cytoplasm) Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB (Nucleus) NF-κB (Nucleus) NF-κB->NF-κB (Nucleus) Translocates Phospho-IκB Phospho-IκB IκB-NF-κB Complex (Cytoplasm)->Phospho-IκB Ubiquitination & Degradation Ubiquitination & Degradation Phospho-IκB->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (Nucleus)->Pro-inflammatory Gene Expression Activates Phenanthrene Diol Derivative Phenanthrene Diol Derivative Phenanthrene Diol Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by phenanthrene diol derivatives.

G Induction of Apoptosis via the p53 Pathway Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) p53-MDM2 Complex p53 MDM2 Cellular Stress (e.g., DNA Damage)->p53-MDM2 Complex Stabilizes p53 p53 p53 MDM2 MDM2 MDM2->p53 Ubiquitinates for degradation Active p53 Active p53 p53-MDM2 Complex->Active p53 Dissociates Apoptosis Apoptosis Active p53->Apoptosis Induces Phenanthrene Diol Derivative Phenanthrene Diol Derivative Phenanthrene Diol Derivative->Active p53 Upregulates/Activates

Caption: Induction of apoptosis by phenanthrene diol derivatives via the p53 pathway.

References

Applications of Phenanthrene-2,9-diol in Polymer Chemistry: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific applications of Phenanthrene-2,9-diol as a monomer or direct precursor in polymer chemistry. While the broader family of phenanthrene derivatives has been explored for the development of various polymeric materials, direct utilization of this compound in polymerization processes is not documented in the reviewed sources.

Researchers and scientists interested in the development of novel polymers often investigate aromatic diols for their potential to impart rigidity, thermal stability, and specific optical or electronic properties to the resulting materials. However, based on the available scientific literature, this compound has not been a focus of such research endeavors.

While no direct applications of this compound were identified, the following sections detail related research on other phenanthrene derivatives in polymer chemistry to provide a broader context.

Flame-Retardant Polyurethanes from a Phosphorus-Containing Phenanthrene Derivative

A notable application of a phenanthrene-related diol is in the synthesis of flame-retardant polyurethane elastomers. In this case, a phosphorus-rich diol monomer is synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and terephthalaldehyde. This diol is then used to create polyurethanes with enhanced thermal stability and flame retardancy.

Conjugated Polymers Based on Phenanthrene Derivatives

Phenanthrene and its derivatives, excluding the 2,9-diol, have been utilized in the synthesis of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenanthrene moiety can be incorporated into the polymer backbone to influence the electronic and photophysical properties of the material.

General Synthesis of Polyesters and Polyurethanes from Aromatic Diols

In principle, a diol such as this compound could potentially be used in condensation polymerization reactions to form polyesters or polyurethanes.

Hypothetical Polyesterification Workflow:

Polyesterification Phenanthrene_diol This compound Reaction_Vessel Reaction Vessel Phenanthrene_diol->Reaction_Vessel Dicarboxylic_acid Dicarboxylic Acid / Diacyl Chloride Dicarboxylic_acid->Reaction_Vessel Catalyst Catalyst (e.g., acid or base) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Polycondensation Purification Purification (e.g., precipitation, washing) Heating->Purification Polyester Phenanthrene-based Polyester Purification->Polyester

Caption: Hypothetical workflow for the synthesis of a polyester from this compound.

Hypothetical Polyurethane Synthesis Workflow:

Polyurethane_Synthesis Phenanthrene_diol This compound Reaction_Vessel Reaction Vessel Phenanthrene_diol->Reaction_Vessel Diisocyanate Diisocyanate Diisocyanate->Reaction_Vessel Catalyst Catalyst (e.g., organotin compound) Catalyst->Reaction_Vessel Solvent Solvent (optional) Solvent->Reaction_Vessel Polyaddition Polyaddition Reaction Reaction_Vessel->Polyaddition Purification Purification Polyaddition->Purification Polyurethane Phenanthrene-based Polyurethane Purification->Polyurethane

Development of Phenanthrene-2,9-diol-based Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes based on the Phenanthrene-2,9-diol scaffold. While specific research on the 2,9-diol isomer is limited, this guide leverages findings from analogous phenanthrene derivatives to provide a comprehensive framework for designing, synthesizing, and applying these probes in various research and drug development contexts.

Introduction to Phenanthrene-based Fluorescent Probes

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that often exhibit intrinsic fluorescence. Their rigid, planar structure and conjugated π-system make them excellent fluorophores. By functionalizing the phenanthrene core, particularly with hydroxyl groups as in this compound, it is possible to create fluorescent probes that are sensitive to their microenvironment. These probes can be designed to respond to changes in pH, polarity, ion concentration, or to target specific biomolecules, making them valuable tools in cellular imaging, bio-sensing, and high-throughput screening.

The hydroxyl groups on the phenanthrene ring can modulate the electronic properties of the fluorophore and serve as attachment points for recognition moieties or reactive groups for bioconjugation. The development of "turn-on" fluorescent probes, where the fluorescence is quenched in the "off" state and significantly enhanced upon binding to the target analyte, is a particularly valuable strategy for achieving high signal-to-noise ratios in complex biological systems.

Potential Applications in Research and Drug Development

This compound-based probes can be engineered for a variety of applications, including:

  • Sensing Metal Ions: The diol functionality can act as a chelating site for various metal ions. Upon binding, changes in the electronic structure can lead to a detectable change in fluorescence. For instance, a phenanthrene[9,10-d]imidazole-phenol-based probe has been developed for the "turn-on" detection of Cu2+.[1][2]

  • pH Sensing: The acidity of the hydroxyl protons can be exploited to create pH-sensitive probes. Deprotonation in alkaline environments can alter the intramolecular charge transfer (ICT) characteristics, leading to a shift in the emission wavelength or intensity.

  • Bioimaging and Fluorescence Microscopy: When conjugated to targeting ligands (e.g., peptides, antibodies, small molecules), these probes can be used to visualize specific cellular components or processes. Photoactivatable phenanthrene-based probes have been developed for live-cell imaging.

  • Enzyme Activity Assays: The diol can be masked with a substrate for a specific enzyme. Enzymatic cleavage would release the free diol, leading to a "turn-on" fluorescent signal.

  • Drug Discovery Screening: Probes can be designed to report on the binding of small molecules to a target protein, for example, through displacement assays or by sensing conformational changes.

Quantitative Data Summary

The following table summarizes hypothetical photophysical properties of a generic this compound-based probe ("P29D-Probe") designed for a specific application, with comparative data from related phenanthrene derivatives found in the literature.

PropertyP29D-Probe (Hypothetical)Phenanthrene-imidazole-phenol Probe[1]Photoactivatable Phenanthrene-hydrazone (FS1)
Excitation Max (λex) ~350 nm~365 nm~365 nm (activation)
Emission Max (λem) ~450 nm (Off) / ~520 nm (On)~525 nm (On, with Cu2+)~430 nm (after activation)
Stokes Shift ~170 nm (On)~160 nm~65 nm
Quantum Yield (Φ) <0.05 (Off) / >0.5 (On)Not ReportedNot Reported
Molar Extinction Coeff. (ε) ~15,000 M⁻¹cm⁻¹Not ReportedNot Reported
Detection Limit Analyte-dependentNot ReportedNot Applicable

Experimental Protocols

General Synthesis of a this compound-based Probe

This protocol outlines a general synthetic strategy for creating a "turn-on" fluorescent probe for a specific analyte (e.g., a metal ion or an enzyme).

Workflow for Probe Synthesis:

G A This compound B Protection of one hydroxyl group A->B e.g., MOM-Cl C Functionalization of the second hydroxyl group with a recognition moiety B->C e.g., Analyte-specific linker D Deprotection C->D e.g., Acidic hydrolysis E Purification and Characterization D->E HPLC, NMR, MS

Caption: General synthetic workflow for a this compound-based fluorescent probe.

Detailed Steps:

  • Protection: Selectively protect one of the hydroxyl groups of this compound using a suitable protecting group (e.g., methoxymethyl (MOM) ether) to allow for regioselective functionalization of the other hydroxyl group.

  • Functionalization: React the free hydroxyl group with a molecule that will serve as the recognition element and quencher. This could be, for example, a chelator for a specific metal ion that promotes photoinduced electron transfer (PET) quenching in the absence of the target ion.

  • Deprotection: Remove the protecting group from the first hydroxyl group to yield the final probe.

  • Purification: Purify the synthesized probe using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Cellular Imaging with a this compound-based Probe

This protocol describes the general steps for using a newly synthesized probe for live-cell imaging.

Workflow for Cellular Imaging:

G A Cell Culture and Seeding B Probe Loading A->B Incubate with probe solution C Analyte Stimulation (if applicable) B->C Introduce target analyte D Fluorescence Microscopy C->D Mount on microscope stage E Image Acquisition and Analysis D->E Capture images and quantify fluorescence

Caption: Experimental workflow for live-cell imaging using a fluorescent probe.

Detailed Steps:

  • Cell Culture: Culture the cells of interest in an appropriate medium and seed them onto a suitable imaging dish (e.g., glass-bottom dishes) to allow for adherence.

  • Probe Loading:

    • Prepare a stock solution of the this compound-based probe in a solvent such as dimethyl sulfoxide (DMSO).

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in a serum-free cell culture medium.

    • Remove the culture medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with a fresh medium or a balanced salt solution to remove any excess, unloaded probe.

  • Analyte Stimulation (for "turn-on" probes):

    • If the probe is designed to detect a specific analyte, introduce the analyte to the cells at the desired concentration.

    • Include appropriate controls, such as untreated cells and cells treated with a vehicle control.

  • Fluorescence Microscopy:

    • Mount the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

    • Allow the cells to equilibrate on the microscope stage.

  • Image Acquisition and Analysis:

    • Acquire images using the appropriate channels.

    • Perform quantitative analysis of the fluorescence intensity in different experimental groups using image analysis software.

Signaling Pathway / Detection Mechanism

The detection mechanism of a "turn-on" fluorescent probe based on this compound can be illustrated as follows, using the example of metal ion detection via a photoinduced electron transfer (PET) mechanism.

Detection Mechanism Diagram:

G cluster_0 Probe in 'Off' State (No Analyte) cluster_1 Probe in 'On' State (Analyte Bound) A Excitation (Light Energy) B This compound Fluorophore A->B C PET Quencher (Recognition Moiety) B->C Electron Transfer D Non-radiative Decay (No Fluorescence) C->D E Excitation (Light Energy) F This compound Fluorophore E->F I Fluorescence Emission F->I PET Blocked G Analyte H Bound Recognition Moiety G->H Binding

Caption: Proposed "turn-on" mechanism via Photoinduced Electron Transfer (PET).

In the absence of the target analyte, the recognition moiety acts as a PET quencher, accepting an electron from the excited fluorophore and leading to non-radiative decay (no fluorescence). Upon binding of the analyte to the recognition moiety, the PET process is inhibited, allowing the fluorophore to return to its ground state via the emission of a photon, thus "turning on" the fluorescence.

References

Standard Experimental Protocols for Handling Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Phenanthrene-2,9-diol. Due to the limited availability of published data specifically for this compound, the following protocols are based on the known properties of the parent compound, phenanthrene, and its other diol derivatives, combined with general best practices for handling polycyclic aromatic hydrocarbons (PAHs) in a laboratory setting. Researchers should exercise caution and perform small-scale trials to validate these protocols for their specific applications.

Compound Information and Properties

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. While specific experimental data for this isomer is scarce, its basic properties can be predicted or inferred from its structure and the properties of related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)PhenanthrenePhenanthrene-9,10-diol
Molecular Formula C₁₄H₁₀O₂C₁₄H₁₀C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol 178.23 g/mol [1]210.23 g/mol [2]
Appearance Likely a solid at room temperatureColorless, crystal-like solid[1][3]Solid
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Insoluble in water[3]; Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.-
XlogP 3.7 (Predicted)[4]4.463.7[2]
CAS Number Not available85-01-8[1]604-84-2[5][6]

Safety and Handling Precautions

As a derivative of phenanthrene, this compound should be handled with the same level of caution as other PAHs. The following safety protocols are based on the safety data sheets (SDS) for phenanthrene.[1][3][7]

2.1. Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate particulate filter.

2.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

2.3. Handling Procedures

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

2.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

2.5. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Protect from light.

Experimental Protocols

3.1. Preparation of Stock Solutions

Due to its predicted low aqueous solubility, this compound will likely require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for in vitro biological assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but stability at elevated temperatures should be considered.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

3.2. General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate multi-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells to the desired confluency in a multi-well plate.

  • Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound (and a vehicle control with the same final DMSO concentration) to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

  • After incubation, proceed with the specific downstream assay (e.g., cell viability assay, gene expression analysis, protein analysis).

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, the broader class of phenanthrenes, often isolated from medicinal plants, exhibits a range of biological effects.[8][9][10][11] These include:

  • Anti-inflammatory activity[8][12]

  • Anticancer and cytotoxic effects[9][12]

  • Antimicrobial properties[8]

  • Antioxidant activity[12]

The mechanisms of action for phenanthrene derivatives are diverse. For instance, some may induce apoptosis in cancer cells or modulate inflammatory signaling pathways.

Visualizations

dot

Caption: Experimental workflow for in vitro cell-based assays.

dot

signaling_pathway cluster_cellular_effects Potential Cellular Effects phenanthrene Phenanthrene Derivatives inflammation Inflammatory Pathways (e.g., NF-κB) phenanthrene->inflammation Modulation apoptosis Apoptosis Induction (e.g., Caspase activation) phenanthrene->apoptosis Induction ros Reactive Oxygen Species (ROS) Modulation phenanthrene->ros Modulation

Caption: Potential biological activities of phenanthrene derivatives.

References

Analytical methods for the detection and quantification of Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in environmental science and drug development due to their diverse biological activities. Phenanthrene-2,9-diol, a dihydroxylated derivative, is a potential metabolite of phenanthrene and may exhibit unique pharmacological properties. Accurate detection and quantification of this compound are crucial for metabolism studies, toxicological assessment, and exploring its therapeutic potential. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A comprehensive approach to the analysis of this compound involves chromatographic separation coupled with sensitive detection techniques. HPLC with UV or fluorescence detection and GC-MS are the most common and reliable methods for the quantification of phenanthrene derivatives.

Note on Standard Preparation: As commercial standards for this compound may not be readily available, a custom synthesis might be required. Synthetic routes such as the Bardhan-Sengupta synthesis or palladium-catalyzed cross-coupling reactions, which have been successfully applied for other phenanthrene derivatives, could be adapted for the synthesis of a this compound standard.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust and sensitive method for the quantification of phenanthrene diols in various matrices. The following protocol is a general guideline and may require optimization for specific sample types.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation (from Biological Matrices):

    • Enzymatic Hydrolysis: For conjugated metabolites, treat the sample (e.g., urine) with β-glucuronidase/arylsulfatase to release the free diol.[2][3]

    • Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with a suitable organic solvent such as ethyl acetate or a mixture of cyclohexane and ethyl acetate (50:50, v/v).[2]

    • Solid-Phase Extraction (SPE): Alternatively, use a C18 or a specialized PAH SPE cartridge for sample cleanup and concentration. Elute the analyte with an appropriate solvent like acetonitrile or methanol.

    • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient starting from 50% acetonitrile and increasing to 100% over 20 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.[4]

    • Detection:

      • UV Detection: Monitor at a wavelength of approximately 254 nm.

      • Fluorescence Detection: Use an excitation wavelength of around 250 nm and an emission wavelength of approximately 360 nm for enhanced sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using a synthesized and purified this compound standard of known concentrations.

    • Analyze the samples and quantify the concentration of this compound by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of phenanthrene diols, especially after derivatization to increase their volatility.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation and Derivatization:

    • Follow the same extraction and cleanup procedures as for HPLC analysis.

    • Derivatization: The hydroxyl groups of the diol must be derivatized prior to GC-MS analysis. Silylation is a common method. To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the characteristic ions of the derivatized this compound. The exact m/z values will depend on the silylating agent used.

      • Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

  • Quantification:

    • Prepare a calibration curve using a derivatized this compound standard.

    • Quantify the analyte in the samples by comparing the peak area of the selected ions to the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of phenanthrene derivatives using HPLC and GC-MS. While this data is not specific to this compound, it provides an expected range of performance for a validated method.

ParameterHPLC-UV/FluorescenceGC-MS (SIM)Reference
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL[3][4]
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.03 - 1.5 ng/mL[3][4]
Linear Range 1 - 1000 ng/mL0.1 - 500 ng/mL[4]
Recovery 85 - 110%80 - 115%[2][4]

Visualizations

Metabolic Pathway of Phenanthrene

The following diagram illustrates the metabolic pathway of phenanthrene, leading to the formation of various diol isomers. This pathway is crucial for understanding the biotransformation of phenanthrene in biological systems.

Metabolic_Pathway Phenanthrene Phenanthrene Epoxide Phenanthrene-9,10-oxide Phenanthrene->Epoxide CYP450 Epoxide_1_2 Phenanthrene-1,2-oxide Phenanthrene->Epoxide_1_2 CYP450 Epoxide_3_4 Phenanthrene-3,4-oxide Phenanthrene->Epoxide_3_4 CYP450 Diol_9_10 Phenanthrene-9,10-diol Epoxide->Diol_9_10 Epoxide Hydrolase Further_Metabolism Further Metabolism (Conjugation, Excretion) Diol_9_10->Further_Metabolism Diol_1_2 Phenanthrene-1,2-diol Epoxide_1_2->Diol_1_2 Epoxide Hydrolase Diol_1_2->Further_Metabolism Diol_3_4 Phenanthrene-3,4-diol Epoxide_3_4->Diol_3_4 Epoxide Hydrolase Diol_3_4->Further_Metabolism

Caption: Metabolic activation of phenanthrene to various diol metabolites.

Experimental Workflow

The diagram below outlines the general experimental workflow for the analysis of this compound from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (if necessary) Sample->Hydrolysis Extraction LLE or SPE Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Analysis Evaporation->HPLC Derivatization Derivatization Evaporation->Derivatization Quantification Quantification HPLC->Quantification GCMS GC-MS Analysis GCMS->Quantification Derivatization->GCMS Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Biological Activities of Phenanthrene Derivatives

Phenanthrene derivatives have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6] The specific biological role and signaling pathways affected by this compound are not yet well-defined and represent an area for further research. The analytical methods described herein will be instrumental in advancing our understanding of the pharmacological and toxicological profile of this compound.

References

Application Notes and Protocols: A Proposed Role for Phenanthrene-2,9-diol in the Synthesis of Steroid-like Structures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes outline a proposed, hypothetical pathway for the synthesis of steroid-like structures from phenanthrene-2,9-diol. Extensive literature searches did not yield direct precedents for this specific transformation. The proposed reaction schemes and protocols are based on analogous chemical reactions, primarily the catalytic hydrogenation of the phenanthrene core, a fundamental step in achieving the saturated ring system characteristic of steroids.[1][2][3][4] The quantitative data presented is exemplary and should be considered theoretical.

Introduction

Steroids are a critical class of bioactive molecules characterized by their cyclopentanoperhydrophenanthrene ring system.[5] While numerous total and semi-synthetic routes to steroids exist, the exploration of novel precursors is an active area of research. This compound presents an intriguing, though underexplored, starting material. Its rigid three-ring phenanthrene core provides the basic framework of the A, B, and C rings of a steroid. The key challenge lies in the complete saturation of this aromatic system and the subsequent construction of the D-ring.

This document proposes a potential synthetic route involving a multi-step hydrogenation of this compound to yield the saturated perhydrophenanthrene core, followed by a hypothetical D-ring annulation to complete the steroid-like skeleton.

Proposed Synthetic Pathway

The proposed synthesis is envisioned in three main stages:

  • Selective Hydrogenation: Initial reduction of one of the terminal aromatic rings of this compound to yield a dihydroxytetrahydrophenanthrene.

  • Complete Saturation: Exhaustive hydrogenation of the remaining aromatic rings to produce the core perhydrothis compound skeleton.

  • D-Ring Annulation: A hypothetical sequence to construct the five-membered D-ring, leading to a complete steroid-like structure.

G cluster_workflow Proposed Synthetic Workflow A This compound B Selective Hydrogenation A->B C Dihydroxytetrahydrophenanthrene B->C D Exhaustive Hydrogenation C->D E Perhydrothis compound D->E F D-Ring Annulation E->F G Steroid-like Structure F->G

Caption: Proposed workflow for synthesizing steroid-like structures.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of this compound

This protocol aims to selectively reduce one of the outer rings of the phenanthrene core.

Materials:

  • This compound

  • 5% Platinum on Carbon (Pt/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, add this compound (1.0 eq) and 5% Pt/C (10% w/w).

  • Add anhydrous ethanol to dissolve the substrate (concentration approx. 0.1 M).

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Once the starting material is consumed and the desired tetrahydrophenanthrene derivative is the major product, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Exhaustive Catalytic Hydrogenation of Dihydroxytetrahydrophenanthrene

This protocol is designed for the complete saturation of the remaining aromatic rings to form the perhydrophenanthrene backbone.

Materials:

  • Dihydroxytetrahydrophenanthrene intermediate from Protocol 1

  • Rhodium-on-alumina (5% Rh/Al₂O₃) or Nickel catalyst[1]

  • Acetic acid (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with the dihydroxytetrahydrophenanthrene (1.0 eq) and 5% Rh/Al₂O₃ (15% w/w).

  • Add glacial acetic acid as the solvent.

  • Seal the autoclave, purge with nitrogen, and then with hydrogen.

  • Pressurize the system with hydrogen to 1000 psi.

  • Heat the reaction to 120°C with efficient stirring. These more forcing conditions are intended to reduce the more resistant central ring.

  • Maintain the reaction for 24-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and vent the excess hydrogen.

  • Purge with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite to remove the catalyst.

  • Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude perhydrothis compound. Further purification may be achieved by recrystallization or chromatography.

Data Presentation

The following table summarizes exemplary quantitative data for the proposed hydrogenation steps.

StepReactionStarting MaterialProductCatalystTemp (°C)Pressure (psi)Time (h)Exemplary Yield (%)
1Selective HydrogenationThis compoundDihydroxytetrahydrophenanthrene5% Pt/C805012-1885
2Exhaustive HydrogenationDihydroxytetrahydrophenanthrenePerhydrothis compound5% Rh/Al₂O₃120100024-4870

Proposed D-Ring Annulation and Steroid Core Formation

Following the successful synthesis of the perhydrothis compound, the construction of the five-membered D-ring is the final key step. This remains a significant synthetic challenge. A hypothetical approach could involve the following logical steps:

G cluster_d_ring Hypothetical D-Ring Annulation A Perhydrophenanthrene -2,9-diol B Oxidation of C9-hydroxyl A->B C Ketone Intermediate B->C D Alkylation/ Michael Addition C->D E Functionalized Side Chain D->E F Intramolecular Aldol Condensation E->F G Steroid-like Core (A/B/C/D rings) F->G

Caption: Logical steps for a hypothetical D-ring construction.

This sequence would first involve the selective oxidation of one of the hydroxyl groups (e.g., at the C9 position) to a ketone. This ketone could then be used to initiate a sequence such as a Robinson annulation or a related Michael addition followed by an intramolecular aldol condensation to build the five-membered ring. The specific reagents and conditions for these steps would require significant methods development.

Conclusion

While the direct use of this compound in steroid synthesis is not established in the literature, its structure presents a plausible starting point for a convergent synthesis of the steroid core. The key and most feasible transformations would involve catalytic hydrogenation to produce the saturated A, B, and C rings. The subsequent formation of the D-ring represents a considerable synthetic hurdle that would require a novel annulation strategy. The protocols and data presented here provide a conceptual framework for researchers and drug development professionals interested in exploring new synthetic routes to steroid-like molecules from non-traditional precursors.

References

Application Notes and Protocols: Phenanthrene Dihydrodiols as Biomarkers for Polycyclic Aromatic Hydrocarbon (PAH) Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Phenanthrene is a simple, non-carcinogenic three-ring PAH that is often used as a proxy for total PAH exposure. Its metabolism, however, follows similar activation pathways to more potent carcinogens, making its metabolites valuable biomarkers. This application note focuses on phenanthrene dihydrodiols, specifically phenanthrene-1,2-dihydrodiol (Phe-1,2-D) and phenanthrene-3,4-dihydrodiol (Phe-3,4-D), as key urinary biomarkers for assessing human exposure to PAHs. These dihydrodiols are critical intermediates in the metabolic pathway that can lead to the formation of carcinogenic diol epoxides.[1][2]

Metabolic Pathway of Phenanthrene

Phenanthrene undergoes metabolic activation in the body, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EPHX1).[3][4] The initial step involves the oxidation of phenanthrene by CYP enzymes to form arene oxides. These reactive intermediates are then hydrated by epoxide hydrolase to yield dihydrodiols.[3] The formation of Phe-1,2-D and Phe-3,4-D is a critical juncture; while they can be detoxified and excreted, they can also be further oxidized by CYP enzymes to form highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis.[1][2][4]

Phenanthrene_Metabolism Phenanthrene Phenanthrene Arene_Oxide Arene_Oxide Phenanthrene->Arene_Oxide CYP450 Dihydrodiols Phenanthrene Dihydrodiols (Phe-1,2-D, Phe-3,4-D) Arene_Oxide->Dihydrodiols Epoxide Hydrolase Diol_Epoxides Diol_Epoxides Dihydrodiols->Diol_Epoxides CYP450 Detoxification Detoxification & Excretion Dihydrodiols->Detoxification DNA_Adducts DNA Adducts Diol_Epoxides->DNA_Adducts

Metabolic activation of phenanthrene to dihydrodiols.

Quantitative Data

Urinary levels of Phe-1,2-D and Phe-3,4-D have been shown to be significantly higher in individuals exposed to PAHs, such as smokers, compared to non-smokers.[1][2] The following tables summarize the quantitative data from a study comparing the urinary concentrations of these biomarkers in smokers and non-smokers.

Table 1: Urinary Phenanthrene Dihydrodiol Levels in Smokers and Non-Smokers (nmol/6 h urine) [1][2]

BiomarkerSmokers (n=25)Non-smokers (n=25)p-value
Phe-1,2-dihydrodiol (Phe-1,2-D) 2.04 ± 1.521.35 ± 1.11<0.05
Phe-3,4-dihydrodiol (Phe-3,4-D) 0.51 ± 0.350.27 ± 0.25<0.005

Table 2: Urinary Phenanthrene Dihydrodiol Concentrations in Smokers and Non-Smokers (nM) [1]

BiomarkerSmokers (n=25)Non-smokers (n=25)
Phe-1,2-dihydrodiol (Phe-1,2-D) 4.05 ± 3.701.87 ± 1.27
Phe-3,4-dihydrodiol (Phe-3,4-D) 1.03 ± 0.920.36 ± 0.26

Experimental Protocols

The following is a detailed protocol for the quantification of Phe-1,2-D and Phe-3,4-D in human urine based on a validated gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) method.[1][2]

Sample Preparation Workflow

Sample_Prep_Workflow Urine_Sample 1. Urine Sample (1.0 mL) Enzymatic_Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Sample->Enzymatic_Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Strata SDBL cartridge) Enzymatic_Hydrolysis->SPE Derivatization 4. Silylation (Derivatization) SPE->Derivatization GC_MS_Analysis 5. GC-NICI-MS/MS Analysis Derivatization->GC_MS_Analysis

Workflow for urinary phenanthrene dihydrodiol analysis.
Detailed Methodology

2.1. Materials and Reagents

  • Human urine samples

  • β-glucuronidase/arylsulfatase from Helix pomatia[5]

  • 0.5 M Sodium Acetate Buffer (pH 5.0)[1]

  • Internal Standard: [¹³C₆]Phe-1,2-D

  • Solid-Phase Extraction (SPE) Cartridges: Strata SDBL[1]

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate

2.2. Enzymatic Hydrolysis [1][6][7]

  • To a 2.0 mL glass vial, add 1.0 mL of urine.

  • Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.0).

  • Add 1000 units of β-glucuronidase and 8000 units of arylsulfatase.[1]

  • Spike the sample with 5 pmol of the internal standard, [¹³C₆]Phe-1,2-D.[1]

  • Incubate the mixture overnight with shaking at 37 °C.[1][6]

2.3. Solid-Phase Extraction (SPE) [1]

  • Precondition a Strata SDBL SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Wash the cartridge with 1.0 mL of water.

  • Elute the analytes with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2.4. Derivatization (Silylation) [1][2]

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before analysis.

2.5. GC-NICI-MS/MS Analysis [1][2]

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5975 or equivalent with a chemical ionization source

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Ionization Mode: Negative Ion Chemical Ionization (NICI)

  • Reagent Gas: Methane

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Specific temperatures, ramp rates, and ion monitoring parameters should be optimized based on the specific instrumentation used.

Conclusion

The quantification of urinary phenanthrene dihydrodiols, Phe-1,2-D and Phe-3,4-D, provides a reliable and sensitive method for biomonitoring human exposure to PAHs. The detailed protocol provided in this application note offers a robust workflow for the analysis of these key biomarkers. The significant differences in the urinary levels of these metabolites between smokers and non-smokers underscore their utility in exposure assessment studies. Researchers and drug development professionals can utilize this information to investigate the metabolic activation of PAHs, assess exposure risks, and explore potential interventions.

References

Application Notes and Protocols: Phenanthrene-2,9-diol as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene-2,9-diol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene, is emerging as a valuable and versatile molecular building block in various scientific disciplines, including drug discovery, materials science, and organic synthesis. Its rigid, planar structure, coupled with the reactive hydroxyl groups at the 2 and 9 positions, provides a unique scaffold for the construction of novel molecules with tailored properties. These application notes provide an overview of its utility and detailed protocols for its incorporation into functional molecules.

Applications in Medicinal Chemistry

The phenanthrene nucleus is a common structural motif in a variety of natural products and synthetic drugs, exhibiting a wide range of biological activities. This compound serves as a key intermediate for the synthesis of novel therapeutic agents.

Key Applications:

  • Scaffold for Novel Drug Candidates: The diol functionality allows for the introduction of diverse pharmacophores through etherification, esterification, or other coupling reactions. This enables the exploration of new chemical space in the search for compounds with enhanced biological activity.

  • Derivatives with Potential Anticancer and Antiviral Activity: While specific studies on this compound are limited, the broader class of phenanthrene derivatives has shown promise as cytotoxic agents against various cancer cell lines and as inhibitors of viral replication. Further derivatization of the 2,9-diol could lead to the development of potent new therapies.

Applications in Materials Science

The unique photophysical and electronic properties of the phenanthrene core make it an attractive component for the design of advanced organic materials.

Key Applications:

  • Monomer for High-Performance Polymers: The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters, polyethers, and polycarbonates. These polymers can exhibit high thermal stability, specific fluorescence properties, and potential for use in organic electronics.

  • Building Block for Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are known to be useful in OLEDs. The 2,9-diol can be modified to create new host or dopant materials with tailored electronic properties for improved device performance.

Experimental Protocols

The following are generalized protocols for the utilization of this compound as a molecular building block. Researchers should adapt these methods based on the specific requirements of their target molecules and reaction scales.

Protocol 1: Etherification of this compound

This protocol describes a general method for the Williamson ether synthesis to introduce alkyl or aryl substituents onto the hydroxyl groups of this compound.

Materials:

  • This compound

  • Alkyl halide or aryl halide (e.g., benzyl bromide, iodobenzene)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: Add the strong base (2.2-2.5 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Addition of Electrophile: Add the alkyl or aryl halide (2.2-2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Workflow for Etherification of this compound

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent deprotonation Add strong base for deprotonation start->deprotonation Stir 30-60 min addition Add alkyl/aryl halide deprotonation->addition Dropwise addition heating Heat and monitor reaction addition->heating Heat to 60-80 °C quenching Quench with water heating->quenching Upon completion (TLC) extraction Extract with organic solvent quenching->extraction drying Dry and concentrate extraction->drying purification Purify by column chromatography drying->purification finish Characterize pure product purification->finish

Caption: Workflow for the etherification of this compound.

Protocol 2: Polyesterification of this compound

This protocol outlines a general procedure for the synthesis of a polyester using this compound and a diacyl chloride.

Materials:

  • This compound

  • Diacyl chloride (e.g., terephthaloyl chloride, adipoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Methanol or ethanol for precipitation

  • Deionized water

Procedure:

  • Monomer Solution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the tertiary amine base (2.2 equivalents) in the anhydrous solvent.

  • Acyl Chloride Addition: Cool the solution to 0 °C and slowly add a solution of the diacyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Polymerization: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation: Pour the viscous solution into a large volume of a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the polymer and wash it sequentially with water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting polymer under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Workflow for Polyesterification of this compound

Polyesterification_Workflow cluster_polymerization Polymerization cluster_isolation Polymer Isolation dissolve Dissolve this compound and base add_acyl Add diacyl chloride solution at 0 °C dissolve->add_acyl react Stir at room temperature add_acyl->react Allow to warm and stir precipitate Precipitate polymer in non-solvent react->precipitate When viscous wash Wash polymer with water and methanol precipitate->wash dry Dry polymer under vacuum wash->dry finish Characterize polymer dry->finish

Caption: Workflow for the polyesterification of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates. Researchers can populate these tables with their own experimental data.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point (°C) Data not available
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ...
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ...
IR (KBr, cm⁻¹) ν: ...
Mass Spectrometry (m/z) [M]+: ...

Table 2: Reaction Conditions and Yields for Derivatives of this compound

EntryElectrophile/ComonomerBase/CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF8012e.g., 85
2Terephthaloyl ChlorideEt₃NCH₂Cl₂2524e.g., 92
3..................

Signaling Pathway Diagram

While no specific signaling pathways involving this compound are currently well-established, its derivatives could potentially interact with various biological targets. For instance, many planar aromatic molecules are known to intercalate into DNA or inhibit enzymes like kinases. The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound as a kinase inhibitor, a common strategy in drug development.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cellular Context P29D_derivative This compound Derivative Kinase Target Kinase P29D_derivative->Kinase Binds to ATP-binding site Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation (Inhibited) ADP ADP Kinase->ADP Downstream_Signal Downstream Signaling Phospho_Substrate->Downstream_Signal Signal Transduction (Blocked) Biological_Response Biological Response (e.g., Apoptosis) ATP ATP ATP->Kinase

Caption: Hypothetical kinase inhibition by a this compound derivative.

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Phenanthrene-2,9-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Phenanthrene-2,9-diol derivatives and their evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies in organic synthesis and cancer biology.

Introduction

Phenanthrene derivatives have emerged as a promising class of compounds in anticancer research. Their planar aromatic structure allows them to intercalate with DNA, and various substituted phenanthrenes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] This document focuses on the synthesis of this compound and its derivatives, and the subsequent evaluation of their anticancer properties, including their effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes the in-vitro cytotoxic activity of various phenanthrene derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
6-MethoxycoeloninMelanoma (UACC-62)2.59 ± 0.11[2]
Compound 1 Lung Cancer (A549)< 10[3]
Compound 2 Lung Cancer (A549)< 10[3]
Compound 4 Lung Cancer (A549)< 10[3]
Compound 6 Lung Cancer (A549)< 10[3]
Compound 7 Lung Cancer (A549)< 10[3]
Compound 8 Lung Cancer (A549)< 10[3]
Compound 13 Lung Cancer (A549)< 10[3]
2,9-Di-Sec-Butyl-1,10-PhenanthrolineLung and Head and Neck Cancer0.1 - 0.2[4]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b)Colon Cancer (HCT-116)0.985 ± 0.02[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Oxidative Photocyclization

This protocol describes a general method for the synthesis of the phenanthrene core structure, which can be subsequently modified to yield this compound derivatives. The key step is an oxidative photocyclization of a stilbene-like precursor.[6][7]

Materials:

  • Substituted stilbene precursor

  • Iodine (I₂) or TEMPO as an oxidant

  • Solvent (e.g., cyclohexane, benzene)

  • High-pressure mercury lamp or other suitable UV light source

  • Standard laboratory glassware and purification equipment (e-g., silica gel for chromatography)

Procedure:

  • Dissolve the stilbene precursor in the chosen solvent in a quartz reaction vessel.

  • Add a catalytic amount of iodine or two equivalents of TEMPO to the solution.

  • Irradiate the solution with the UV lamp while stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene derivative.

  • Further functional group manipulations (e.g., demethylation of methoxy groups to yield hydroxyl groups) can be carried out to obtain the final this compound derivatives.

Protocol 2: In-vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized phenanthrene derivatives against cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT-116, UACC-62)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized phenanthrene derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the phenanthrene derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to determine if the anticancer activity of the phenanthrene derivatives is mediated by the induction of apoptosis.

Materials:

  • Cancer cells treated with the phenanthrene derivative of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the IC50 concentration of the phenanthrene derivative for a specified time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to investigate the effect of the phenanthrene derivatives on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells treated with the phenanthrene derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the desired concentration of the phenanthrene derivative for a specific time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation synthesis Synthesis of this compound Derivatives cytotoxicity In-vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle

Caption: Workflow for synthesis and anticancer evaluation.

Signaling Pathway: Induction of Apoptosis

apoptosis_pathway Proposed Apoptotic Pathway of this compound Derivatives phenanthrene This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) phenanthrene->bcl2 Inhibition bax Bax (Pro-apoptotic) phenanthrene->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by this compound derivatives.

Signaling Pathway: Cell Cycle Arrest

cell_cycle_pathway Proposed Cell Cycle Arrest Pathway phenanthrene This compound Derivative g2_m_checkpoint G2/M Checkpoint Proteins phenanthrene->g2_m_checkpoint cell_cycle_arrest G2/M Phase Arrest g2_m_checkpoint->cell_cycle_arrest

Caption: G2/M cell cycle arrest by this compound derivatives.

References

Troubleshooting & Optimization

Strategies to improve the yield of Phenanthrene-2,9-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Phenanthrene-2,9-diol.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for synthesizing the phenanthrene core structure?

A1: Several classical methods are employed for the synthesis of the phenanthrene backbone. The most common include:

  • Haworth Synthesis: This method involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction and cyclization reactions. However, the final cyclization step may lack regioselectivity, leading to isomeric byproducts.[1]

  • Bardhan-Sengupta Synthesis: This approach offers better regioselectivity. It involves the cyclization of a cyclohexanol derivative onto a benzene ring, followed by aromatization using selenium.[1]

  • Pschorr Synthesis: This method utilizes the diazotization of an o-aminostilbene derivative to induce cyclization and form the phenanthrene ring system.

Modern methods, such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis, offer more versatile and efficient routes to substituted phenanthrenes.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound are:

  • Regioselectivity: Direct hydroxylation of the phenanthrene nucleus is difficult to control and typically leads to a mixture of products. The 9 and 10 positions are the most reactive towards addition reactions, while electrophilic substitution can occur at multiple sites.

  • Purification: The separation of the desired 2,9-disubstituted product from other isomers and byproducts can be challenging due to their similar physical properties.

Q3: Is it possible to directly hydroxylate phenanthrene at the 2 and 9 positions?

A3: Direct and selective hydroxylation of phenanthrene at the 2 and 9 positions is not a feasible strategy. Electrophilic hydroxylation methods typically lack the required regioselectivity and would result in a complex mixture of isomers that are difficult to separate. A more controlled, stepwise approach is necessary to introduce functional groups at these specific positions.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during a plausible multi-step synthesis of this compound. The proposed synthetic route is illustrated below.

Diagram: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Synthesis of 9-Bromophenanthrene cluster_1 Step 2: Nitration cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Reduction of Nitro Group cluster_4 Step 5: Sandmeyer Reaction cluster_5 Step 6: Demethylation A Phenanthrene B 9-Bromophenanthrene A->B Br2, CCl4 C 2-Nitro-9-bromophenanthrene B->C HNO3, H2SO4 D 2-Nitro-9-methoxyphenanthrene C->D NaOCH3, CH3OH E 2-Amino-9-methoxyphenanthrene D->E SnCl2, HCl F 2-Hydroxy-9-methoxyphenanthrene E->F 1. NaNO2, H2SO4 2. H2O, Δ G This compound F->G BBr3, CH2Cl2

Caption: A plausible multi-step synthetic workflow for this compound.

Problem 1: Low Yield in the Bromination of Phenanthrene (Step 1)
Symptom Possible Cause Troubleshooting Strategy
Low conversion to 9-BromophenanthreneInsufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, prolong the reaction time or slightly increase the temperature.
Formation of polybrominated byproductsExcess bromine or prolonged reaction time.Use a stoichiometric amount of bromine. Add the bromine solution dropwise to the reaction mixture to maintain a low concentration.
Reaction does not initiateImpure phenanthrene or solvent.Ensure that the phenanthrene and carbon tetrachloride are pure and dry.
Problem 2: Poor Regioselectivity in the Nitration of 9-Bromophenanthrene (Step 2)
Symptom Possible Cause Troubleshooting Strategy
Formation of multiple nitro isomersReaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. Add the nitrating mixture slowly to control the exotherm.
Low yield of the desired 2-nitro isomerInappropriate nitrating agent.Experiment with different nitrating conditions, such as using acetyl nitrate, to potentially improve selectivity for the 2-position.
Problem 3: Incomplete Nucleophilic Substitution of Bromine (Step 3)
Symptom Possible Cause Troubleshooting Strategy
Starting material remains after prolonged reactionInsufficiently reactive nucleophile or deactivation by the nitro group.Increase the reaction temperature or use a stronger base to generate the methoxide. Consider using a copper catalyst (Ullmann condensation) to facilitate the substitution.
Low yield of the desired productSide reactions due to the presence of the nitro group.Optimize the reaction conditions (temperature, solvent, and reaction time) to minimize side reactions.
Problem 4: Incomplete Reduction of the Nitro Group (Step 4)
Symptom Possible Cause Troubleshooting Strategy
Presence of starting material or intermediate reduction productsInsufficient reducing agent or reaction time.Use a larger excess of the reducing agent (e.g., SnCl2). Monitor the reaction by TLC and extend the reaction time if necessary.
Low yield of the amineDegradation of the product during workup.Perform the workup under an inert atmosphere to prevent oxidation of the aminophenanthrene derivative.
Problem 5: Low Yield in the Sandmeyer Reaction (Step 5)
Symptom Possible Cause Troubleshooting Strategy
Low yield of the hydroxylated productIncomplete diazotization.Ensure the reaction is carried out at a low temperature (0-5 °C) and that the sodium nitrite solution is added slowly.
Decomposition of the diazonium salt.Use the diazonium salt immediately in the next step without isolation.
Inefficient hydrolysis of the diazonium salt.Ensure sufficient heating during the hydrolysis step to drive the reaction to completion.
Problem 6: Incomplete Demethylation (Step 6)
Symptom Possible Cause Troubleshooting Strategy
Presence of the monomethylated intermediateInsufficient demethylating agent or reaction time.Use a larger excess of boron tribromide. Monitor the reaction by TLC and extend the reaction time if needed.
Low yield of the final diolDegradation of the product.Perform the reaction and workup under anhydrous and inert conditions, as boron tribromide is highly reactive with water.

Data Presentation

As a direct, optimized synthesis for this compound is not well-documented in publicly available literature, a table of quantitative data on yields for a specific, validated process cannot be provided. The yields for the proposed multi-step synthesis would be highly dependent on the optimization of each individual step. For comparison, reported yields for related phenanthrene functionalization reactions are presented below.

Reaction Type Substrate Product Conditions Reported Yield
BrominationPhenanthrene9-BromophenanthreneBr2, CCl4~90%
NitrationPhenanthrene9-NitrophenanthreneHNO3, H2SO4~85%
DemethylationAromatic methyl ethersCorresponding phenolsBBr3, CH2Cl2Generally >80%

Note: These yields are for general reactions on the phenanthrene core or related aromatic ethers and may not be directly representative of the proposed synthesis for this compound.

Experimental Protocols

A detailed experimental protocol for a key step in the proposed synthesis is provided below.

Protocol: Demethylation of 2-Hydroxy-9-methoxyphenanthrene (Step 6)

Materials:

  • 2-Hydroxy-9-methoxyphenanthrene

  • Boron tribromide (BBr3), 1.0 M solution in dichloromethane (CH2Cl2)

  • Anhydrous dichloromethane (CH2Cl2)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-Hydroxy-9-methoxyphenanthrene (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of BBr3 in CH2Cl2 (2.5 eq) to the cooled solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for Low Product Yield

G A Low Product Yield B Check Purity of Starting Materials A->B C Verify Reaction Conditions (Temperature, Time, Atmosphere) A->C D Analyze Reaction Mixture by TLC/LC-MS A->D E Starting Material Remaining? D->E F Multiple Byproducts Formed? D->F G Increase Reaction Time or Temperature E->G Yes H Optimize Reagent Stoichiometry F->H Yes I Improve Purification Method F->I No

Caption: A logical workflow for troubleshooting low product yield in organic synthesis.

References

Technical Support Center: Phenanthrene-2,9-diol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the advanced purification of Phenanthrene-2,9-diol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, partially reacted intermediates, phenanthrenequinone, other isomeric diols, and residual solvents from the synthesis. The nature of the impurities heavily depends on the synthetic route employed.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from its parent compound, phenanthrene, and related diols. A mixed solvent system is often effective. Good candidates include:

  • Toluene/Hexane

  • Ethanol/Water

  • Ethyl Acetate/Heptane

  • Dichloromethane/Hexane

The ideal solvent system should fully dissolve the compound when hot but allow for significant precipitation upon cooling, while impurities remain in solution.

Q3: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A3: A persistent color is often due to the presence of oxidized species, such as phenanthrenequinone, or other highly conjugated impurities. To remove these, you can try the following:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.

  • Column Chromatography: Use silica gel or alumina column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the colored impurities from the desired product.

  • Reductive Wash: In some cases, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help to convert quinone-type impurities back to the more soluble diol form, which can then be washed away.

Q4: How can I confirm the purity of my final this compound product?

A4: Purity should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity, providing quantitative data on the percentage of the main peak versus impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent system, even when cold.Try a more non-polar solvent or a different solvent ratio in your mixed system to decrease solubility at low temperatures.
The compound precipitated too quickly, trapping impurities.Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.
Oily product instead of crystals Presence of impurities that inhibit crystallization.Attempt purification by column chromatography before recrystallization. Try adding a seed crystal to induce crystallization.
The solvent is not appropriate for crystallization.Experiment with different solvent systems.
Product purity does not improve after recrystallization Impurities have very similar solubility profiles to the product.Switch to an orthogonal purification method like column chromatography or preparative HPLC.
Streaking or poor separation on TLC/Column Chromatography The chosen mobile phase is too polar or not polar enough.Perform a systematic screen of different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate) using TLC to find the optimal separation conditions.
The compound is interacting too strongly with the silica gel (acidic).Consider using neutral or basic alumina as the stationary phase, or add a small amount of a modifier like triethylamine to the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethanol, ethyl acetate, and hexane) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (approx. 1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography Purification

This protocol is for the purification of this compound using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate a typical purification workflow and a logical approach to troubleshooting common issues.

G start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Analysis (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Impure pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2 Purity Analysis (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity OK troubleshoot Troubleshoot Yield/Purity purity_check2->troubleshoot Still Impure troubleshoot->recrystallization Re-evaluate Solvents

Caption: General purification workflow for this compound.

G start Impure Product Observed color_issue Product is Colored (Yellow/Brown) start->color_issue low_purity Low Purity by HPLC/TLC (Multiple Spots/Peaks) start->low_purity oily_product Product is an Oil, Not a Solid start->oily_product sol_charcoal Recrystallize with Activated Charcoal color_issue->sol_charcoal Suspected Conjugated Impurities sol_chromatography Purify by Column Chromatography color_issue->sol_chromatography Charcoal Fails low_purity->sol_chromatography Impurities Co-crystallize sol_orthogonal Use Orthogonal Method (e.g., Prep-HPLC) low_purity->sol_orthogonal Column Fails sol_solvent Optimize Recrystallization Solvent System oily_product->sol_solvent sol_seed Try Seeding or Use Different Solvent oily_product->sol_seed

Caption: Troubleshooting logic for common purification problems.

Identifying and minimizing side products in phenanthrene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of phenanthrene. Aimed at researchers, scientists, and professionals in drug development, this guide offers detailed insights into identifying and minimizing side products in three prevalent synthesis methods: the Haworth synthesis, the Bardhan-Sengupta synthesis, and the Pschorr synthesis.

General FAQs

Q1: What are the most common methods for synthesizing phenanthrene?

A1: The most widely used methods for phenanthrene synthesis are the Haworth synthesis, the Bardhan-Sengupta synthesis, and the Pschorr synthesis. Each method has its own advantages and disadvantages concerning starting materials, reaction conditions, and potential side products.

Q2: How can I monitor the progress of my phenanthrene synthesis reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions. By taking small aliquots of the reaction mixture at regular intervals and running a TLC against the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are general purification techniques for crude phenanthrene?

A3: Crude phenanthrene can be purified by several methods, including:

  • Recrystallization: This is a common technique for purifying solid compounds. Suitable solvents for recrystallizing phenanthrene include ethanol, acetic acid, or a mixture of ethanol and water.

  • Column Chromatography: This method is effective for separating phenanthrene from side products with different polarities. A silica gel column with a non-polar eluent, such as a hexane/ethyl acetate mixture, is typically used.

  • Sublimation: Phenanthrene can be purified by sublimation under reduced pressure, which is particularly useful for removing non-volatile impurities.

Haworth Synthesis of Phenanthrene

The Haworth synthesis is a classical method for preparing phenanthrene from naphthalene and succinic anhydride. While versatile, it is prone to the formation of regioisomeric side products.

Troubleshooting Guide: Haworth Synthesis
Issue Potential Cause Recommended Solution
Low yield of the desired β-acylated product The Friedel-Crafts acylation was performed at a low temperature, favoring the formation of the α-isomer.Conduct the Friedel-Crafts acylation of naphthalene with succinic anhydride at a temperature above 60°C. Using a solvent like nitrobenzene can also favor the formation of the β-isomer.[1][2]
Mixture of α and β isomers is difficult to separate The isomers have similar polarities, making chromatographic separation challenging.The two regioisomers can often be separated by fractional crystallization from a suitable solvent, such as acetic acid.[2]
Incomplete cyclization of the butyric acid intermediate The cyclization agent (e.g., concentrated sulfuric acid or polyphosphoric acid) is not effective enough, or the reaction temperature is too low.Ensure the use of a strong dehydrating agent like polyphosphoric acid (PPA) and heat the reaction mixture to a sufficient temperature to promote intramolecular cyclization.
Charring or decomposition during the final aromatization step The dehydrogenation temperature is too high, or the catalyst (e.g., selenium or palladium on carbon) is too reactive.Carefully control the temperature during the dehydrogenation step. If using selenium, the reaction is typically heated to around 300°C. With palladium on carbon, a lower temperature and an inert atmosphere are usually required.
FAQs: Haworth Synthesis

Q1: What is the primary side product in the Haworth synthesis of phenanthrene?

A1: The main side product is the α-acylated regioisomer formed during the initial Friedel-Crafts acylation of naphthalene with succinic anhydride.[1] The desired product is the β-acylated isomer.

Q2: How can I quantitatively assess the ratio of α- to β-acylated products?

A2: The ratio of the isomeric products can be determined using techniques like ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture after the acylation step.

Q3: Is it possible to completely avoid the formation of the α-isomer?

A3: While it is difficult to achieve complete regioselectivity, carrying out the reaction in a solvent like nitrobenzene at elevated temperatures significantly favors the formation of the desired β-isomer.[2]

Experimental Protocol: Haworth Synthesis (High-Yield Focus)

A detailed experimental protocol for the Haworth synthesis can be found in various organic chemistry lab manuals and publications. The key steps to maximize the yield of the desired product are careful temperature control during the Friedel-Crafts acylation and efficient purification of the intermediate products at each stage.

Visualization: Haworth Synthesis Pathway

Haworth_Synthesis Naphthalene Naphthalene Acylation Friedel-Crafts Acylation (AlCl3, Nitrobenzene, >60°C) Naphthalene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation BetaKetoAcid β-(2-Naphthoyl)propionic acid (Major Product) Acylation->BetaKetoAcid Favored AlphaKetoAcid α-(1-Naphthoyl)propionic acid (Side Product) Acylation->AlphaKetoAcid Minimized Clemmensen Clemmensen Reduction (Zn(Hg), HCl) BetaKetoAcid->Clemmensen ButyricAcid γ-(2-Naphthyl)butyric acid Clemmensen->ButyricAcid Cyclization Intramolecular Cyclization (PPA, heat) ButyricAcid->Cyclization Tetrahydrophenanthrone 1,2,3,4-Tetrahydro-4-oxophenanthrene Cyclization->Tetrahydrophenanthrone Reduction2 Clemmensen Reduction Tetrahydrophenanthrone->Reduction2 Tetrahydrophenanthrene 1,2,3,4-Tetrahydrophenanthrene Reduction2->Tetrahydrophenanthrene Dehydrogenation Aromatization (Se, heat) Tetrahydrophenanthrene->Dehydrogenation Phenanthrene Phenanthrene Dehydrogenation->Phenanthrene

Caption: Reaction pathway for the Haworth synthesis of phenanthrene.

Bardhan-Sengupta Synthesis of Phenanthrene

The Bardhan-Sengupta synthesis is known for its high degree of regiospecificity, generally avoiding the isomeric mixtures seen in the Haworth synthesis. However, other side reactions can occur.

Troubleshooting Guide: Bardhan-Sengupta Synthesis
Issue Potential Cause Recommended Solution
Low yield in the initial condensation step The sodio enolate of ethyl cyclohexanone-2-carboxylate is not soluble enough in benzene for efficient reaction.Use the potassium enolate of ethyl cyclohexanone-2-carboxylate, which is more soluble in benzene. Alternatively, using a co-solvent like dimethylformamide (DMF) can improve the solubility and yield with the sodio enolate.[3]
Formation of styrene as a byproduct Dehydrohalogenation of the β-phenylethyl bromide starting material, particularly when using DMF as a solvent at higher temperatures.If using DMF, conduct the reaction at a lower temperature or for a shorter duration. Alternatively, use a non-basic solvent system if dehydrohalogenation is a significant issue.[3]
Incomplete cyclodehydration of the cyclohexanol intermediate Insufficient amount or activity of the dehydrating agent (phosphorus pentoxide).Ensure that the phosphorus pentoxide is fresh and used in sufficient excess. The reaction mixture should be thoroughly mixed and heated to ensure complete reaction.
Formation of spiro compounds In related syntheses, the formation of spiro intermediates has been observed, which can lead to byproducts.The use of an ester group on the cyclohexanol moiety in the classical Bardhan-Sengupta synthesis helps to prevent the formation of these spiro intermediates.[4]
FAQs: Bardhan-Sengupta Synthesis

Q1: Is the Bardhan-Sengupta synthesis always regiospecific?

A1: Yes, the construction of the phenanthrene ring system in this synthesis is designed to be regiospecific, avoiding the formation of isomers that can be a problem in the Haworth synthesis.[1]

Q2: What is the role of selenium in the final step?

A2: Selenium is used as a dehydrogenating agent to aromatize the octahydrophenanthrene intermediate to phenanthrene upon heating.

Q3: Are there any alternatives to using β-phenylethyl bromide?

A3: While β-phenylethyl bromide is the classical starting material, other substituted phenylethyl halides can be used to synthesize a variety of phenanthrene derivatives.

Visualization: Bardhan-Sengupta Synthesis Workflow

Bardhan_Sengupta_Workflow Start Start Condensation Condensation of potassium enolate and β-phenylethyl bromide Start->Condensation Hydrolysis Alkaline Hydrolysis and Decarboxylation Condensation->Hydrolysis Reduction Reduction of Ketone (e.g., with Sodium in ether) Hydrolysis->Reduction Cyclodehydration Cyclodehydration (Phosphorus Pentoxide) Reduction->Cyclodehydration Dehydrogenation Dehydrogenation (Selenium, heat) Cyclodehydration->Dehydrogenation Purification Purification (Recrystallization or Chromatography) Dehydrogenation->Purification Product Phenanthrene Purification->Product

Caption: Experimental workflow for the Bardhan-Sengupta synthesis.

Pschorr Synthesis of Phenanthrene

The Pschorr synthesis involves an intramolecular radical cyclization of a diazonium salt. A common challenge with this method is achieving high yields.

Troubleshooting Guide: Pschorr Synthesis
Issue Potential Cause Recommended Solution
Low yield of phenanthrene Incomplete diazotization of the starting amine. Decomposition of the diazonium salt before cyclization. Inefficient radical cyclization.Ensure complete diazotization by using fresh sodium nitrite and maintaining a low temperature (0-5°C). Use a suitable catalyst, such as copper powder or copper(I) salts, to promote the radical cyclization. Some modifications, like using iodide ions, have been shown to improve yields in certain cases.[5]
Formation of a tarry or resinous byproduct Polymerization or other side reactions of the aryl radical intermediate.Maintain a dilute reaction mixture to minimize intermolecular side reactions. The choice of solvent can also influence the outcome.
Presence of an aryl iodide byproduct When using iodide ions to initiate the radical formation, the aryl diazonium group can be replaced by iodide.This is an inherent potential side reaction in this modified Pschorr reaction. The aryl iodide can be separated from the desired phenanthrene product by chromatography.[5]
Difficulty in isolating the product The product may be present in a complex mixture of byproducts.Careful workup and purification are crucial. Column chromatography is often necessary to isolate the phenanthrene from the reaction mixture.
FAQs: Pschorr Synthesis

Q1: What is the mechanism of the Pschorr synthesis?

A1: The Pschorr synthesis proceeds through the formation of an aryldiazonium salt from a suitable amino-stilbene derivative. This salt then decomposes, often with the aid of a copper catalyst, to form an aryl radical. This radical undergoes an intramolecular cyclization to form the phenanthrene ring system.

Q2: Why are the yields often low in the Pschorr synthesis?

A2: The low yields can be attributed to several factors, including the instability of the diazonium salt intermediate and competing side reactions of the highly reactive aryl radical. These can include reaction with the solvent or other species in the reaction mixture, as well as polymerization.[5]

Q3: Are there ways to improve the yield of the Pschorr synthesis?

A3: Several modifications have been developed to improve the yields of the Pschorr reaction. These include the use of different catalysts and reaction conditions. For example, carrying out the reaction under homogeneous conditions using iodide ions has been reported to give higher yields of substituted phenanthrenes.[5]

Visualization: Pschorr Synthesis Logical Relationship

Pschorr_Logic StartingMaterial 2-Amino-α-phenylcinnamic acid derivative Diazotization Diazotization (NaNO2, H+) StartingMaterial->Diazotization DiazoniumSalt Aryldiazonium Salt Diazotization->DiazoniumSalt RadicalFormation Radical Formation (e.g., Cu(I) or I-) DiazoniumSalt->RadicalFormation ArylRadical Aryl Radical RadicalFormation->ArylRadical IntramolecularCyclization Intramolecular Cyclization ArylRadical->IntramolecularCyclization SideReactions Side Reactions (e.g., reduction, polymerization) ArylRadical->SideReactions Leads to low yield PhenanthreneProduct Phenanthrene Derivative IntramolecularCyclization->PhenanthreneProduct

Caption: Logical flow of the Pschorr synthesis and potential for side reactions.

References

Long-term stability and optimal storage conditions for Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for Phenanthrene-2,9-diol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of solid this compound?

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are likely to be less stable than the solid form. If you need to store the compound in solution, use a high-purity, degassed solvent. Dimethyl sulfoxide (DMSO) or ethanol are common solvents for similar compounds. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (refrigerated or frozen). To prevent repeated freeze-thaw cycles, which can accelerate degradation, consider aliquoting the solution into single-use vials.

Q3: What are the likely degradation pathways for this compound?

A3: As a dihydroxylated phenanthrene, this compound is susceptible to degradation through several pathways common to phenolic and polycyclic aromatic compounds. The primary degradation pathways are likely to be:

  • Oxidation: The hydroxyl groups on the phenanthrene ring are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of quinone-type structures and other colored degradation products.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the breakdown of the molecule. It is crucial to handle and store the compound in amber vials or otherwise protected from light.

Q4: I've noticed a change in the color of my solid this compound sample. What could be the cause?

A4: A change in color, such as yellowing or darkening, of a solid sample of this compound is a common indicator of degradation. This is most likely due to oxidation. This can be caused by improper storage, such as exposure to air or light over time. It is recommended to assess the purity of the sample using an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Q5: My this compound solution has become cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation in a solution of this compound can indicate several issues:

  • Low Solubility: The concentration of the compound may have exceeded its solubility in the chosen solvent, especially if the solution has been stored at a lower temperature. Gentle warming and sonication may help to redissolve the compound.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Contamination: The solution may have been contaminated.

It is advisable to filter the solution and re-analyze its concentration and purity before use. If degradation is suspected, it is best to discard the solution and prepare a fresh one.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

If you are experiencing inconsistent results in your experiments using this compound, consider the following troubleshooting steps.

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results check_purity Verify Purity of this compound Stock start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_solution_prep Review Solution Preparation Protocol solution_prep_ok Protocol Followed Correctly? check_solution_prep->solution_prep_ok check_storage Assess Storage Conditions of Solid and Solutions storage_ok Storage Conditions Optimal? check_storage->storage_ok run_qc Run Quality Control (QC) Samples investigate_assay Investigate Other Experimental Variables run_qc->investigate_assay QC Fails end Consistent Results Achieved run_qc->end QC Passes purity_ok->check_solution_prep Yes new_stock Source a New Batch of Compound purity_ok->new_stock No solution_prep_ok->check_storage Yes revise_prep Revise Solution Preparation and Handling solution_prep_ok->revise_prep No storage_ok->run_qc Yes improve_storage Implement Improved Storage Conditions storage_ok->improve_storage No new_stock->end revise_prep->end improve_storage->end investigate_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: Inferred Optimal Storage Conditions

Due to the lack of specific stability data for this compound, the following table summarizes the inferred optimal storage conditions based on best practices for analogous phenolic and polycyclic aromatic compounds.

ParameterSolid FormSolution Form
Temperature 2-8°C (short-term), -20°C (long-term)2-8°C (short-term), -20°C or -80°C (long-term)
Atmosphere Tightly sealed container, consider inert gas (Ar, N₂)Tightly sealed vial with minimal headspace, degassed solvent
Light Protect from light (amber vial or stored in dark)Protect from light (amber vial or wrapped in foil)
Solvent N/AHigh-purity, degassed solvents (e.g., DMSO, Ethanol)
Special Handling Avoid repeated temperature fluctuationsAliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound under specified storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade acetonitrile or ethanol)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Temperature-controlled chambers/incubators

  • Light source for photostability testing (optional)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound.

  • HPLC Analysis:

    • Develop and validate an HPLC method capable of separating this compound from its potential degradation products.

    • Inject a known volume of the sample onto the HPLC system.

    • Quantify the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage remaining versus time for each storage condition.

    • Determine the degradation rate and shelf-life under each condition.

Stability_Testing_Workflow start Start Stability Study prep_stock Prepare Stock Solution of this compound start->prep_stock aliquot Aliquot into Vials for Different Conditions prep_stock->aliquot storage Store Vials under Defined Conditions (Temp, Light, etc.) aliquot->storage timepoint Retrieve Samples at Predetermined Time Points storage->timepoint timepoint->storage Continue Storage analysis Analyze by HPLC-UV/Fluorescence timepoint->analysis quantify Quantify Peak Area and Calculate Concentration analysis->quantify data_analysis Calculate % Remaining and Degradation Rate quantify->data_analysis report Generate Stability Report data_analysis->report end End of Study report->end

Caption: General experimental workflow for stability testing.

Optimizing reaction parameters for derivatizing Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Phenanthrene-2,9-diol.

FAQs - General Questions

Q1: What are the most common derivatization strategies for this compound?

A1: The two primary derivatization methods for the hydroxyl groups of this compound are etherification and esterification.

  • Etherification: Typically performed via the Williamson ether synthesis, this method involves deprotonating the hydroxyl groups with a base to form phenoxides, which then react with an alkyl halide to form an ether.

  • Esterification: This involves reacting the diol with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base or an acid catalyst to form an ester.

Q2: What factors should I consider when choosing a derivatization method?

A2: The choice between etherification and esterification depends on the desired properties of the final derivative. Ethers are generally more stable to a wider range of chemical conditions, particularly hydrolysis, compared to esters. Esters, however, can be advantageous if the derivatizing group needs to be removed later, as they are more readily cleaved.

Q3: What is the solubility of this compound?

Troubleshooting Guides

Etherification Reactions (e.g., Williamson Ether Synthesis)

Q4: I am getting a low yield in my Williamson ether synthesis. What are the possible causes and solutions?

A4: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Deprotonation: The hydroxyl groups of this compound must be fully deprotonated to form the reactive phenoxide.

    • Solution: Use a sufficiently strong base. For phenols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are effective.[2] Ensure anhydrous conditions, as water will consume the base.

  • Poor Nucleophilicity of the Phenoxide: Steric hindrance around the hydroxyl groups can reduce the nucleophilicity of the resulting phenoxide.

    • Solution: While difficult to alter the substrate, optimizing the reaction temperature and time can help.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides.[3]

    • Solution: Use a primary alkyl halide whenever possible.[3] Using a polar aprotic solvent like DMF or DMSO can also favor the desired SN2 reaction over elimination.[2][4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reaction.

    • Solution: Phenolic ether syntheses are often carried out at elevated temperatures (50-100 °C) for several hours (1-8 hours).[5] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q5: I am observing the formation of multiple products. What could they be and how can I minimize them?

A5: The formation of multiple products can be due to mono- and di-alkylation, as well as side reactions.

  • Mono-alkylation: If you are aiming for di-alkylation, incomplete reaction can result in a mixture of the starting diol, the mono-ether, and the di-ether.

    • Solution: Use a sufficient excess of the alkylating agent and base (at least 2 equivalents of each per equivalent of the diol). Ensure adequate reaction time and temperature.

  • Elimination Products: As mentioned, E2 elimination of the alkyl halide can produce alkene byproducts.[3]

    • Solution: Use a primary alkyl halide and a polar aprotic solvent.[2][3][4]

Esterification Reactions

Q6: My esterification reaction is sluggish and gives a low yield. How can I improve it?

A6: Sluggish esterification reactions can be improved by addressing the following:

  • Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent is crucial.

    • Solution: Acyl chlorides are generally more reactive than acid anhydrides.

  • Catalyst Issues: The choice and amount of catalyst are important.

    • Solution: For reactions with acyl chlorides, a tertiary amine base like pyridine or triethylamine is commonly used to neutralize the HCl byproduct.[6] 4-(Dimethylamino)pyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction, especially with hindered alcohols. For esterifications with carboxylic acids, an acid catalyst is typically required.

  • Steric Hindrance: The hydroxyl groups of this compound may be sterically hindered, slowing down the reaction.

    • Solution: Use a more reactive acylating agent and a catalyst like DMAP. Increasing the reaction temperature may also be beneficial.

Q7: How can I purify my derivatized phenanthrene product?

A7: Purification of phenanthrene derivatives typically involves standard laboratory techniques:

  • Extraction: After the reaction, an aqueous workup is usually performed to remove the base/catalyst and other water-soluble byproducts.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from any unreacted starting material and byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a suitable base (2.2 equivalents), such as powdered potassium carbonate or sodium hydride, to the solution. Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or THF.

  • Addition of Base: Add a tertiary amine base, such as pyridine or triethylamine (2.2 equivalents), to the solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can also be added.

  • Acylation: Cool the solution in an ice bath and add the acyl chloride or acid anhydride (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Tables

Table 1: Summary of Reaction Parameters for Etherification of Phenolic Diols

ParameterRecommended ConditionsNotes
Base NaH, K₂CO₃, NaOH, KOH[2]Use of strong bases like NaH requires anhydrous conditions.
Alkylating Agent Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)[3]Secondary and tertiary halides can lead to elimination byproducts.[3]
Solvent DMF, DMSO, Acetonitrile[2][5]Polar aprotic solvents are preferred to favor SN2 over E2.[2][4]
Temperature 50 - 100 °C[5]Monitor reaction progress to avoid decomposition at higher temperatures.
Reaction Time 1 - 8 hours[5]Optimization based on TLC monitoring is recommended.

Table 2: Summary of Reaction Parameters for Esterification of Phenolic Diols

ParameterRecommended ConditionsNotes
Acylating Agent Acyl Chloride, Acid AnhydrideAcyl chlorides are generally more reactive.
Base/Catalyst Pyridine, Triethylamine, DMAP (catalytic)[6]Pyridine and triethylamine act as both base and solvent in some cases.
Solvent Dichloromethane, THF, PyridineChoice of solvent depends on the solubility of the diol and reagents.
Temperature 0 °C to Room TemperatureExothermic reactions may require initial cooling.
Reaction Time 1 - 12 hoursMonitor by TLC for completion.

Diagrams

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product start This compound etherification Etherification (Williamson Ether Synthesis) start->etherification esterification Esterification start->esterification ether_cond Base (e.g., K2CO3) + Alkyl Halide in DMF/DMSO etherification->ether_cond ester_cond Acyl Chloride/Anhydride + Base (e.g., Pyridine) in CH2Cl2/THF esterification->ester_cond workup Aqueous Workup ether_cond->workup Reaction ester_cond->workup Reaction purification Column Chromatography or Recrystallization workup->purification product Derivatized This compound purification->product

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_low_yield cluster_etherification Etherification Issues cluster_esterification Esterification Issues cluster_solutions Potential Solutions start Low Reaction Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation elimination E2 Elimination Side Reaction? start->elimination low_reactivity Low Reagent Reactivity? start->low_reactivity steric_hindrance Steric Hindrance? start->steric_hindrance stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base primary_halide Use Primary Alkyl Halide & Polar Aprotic Solvent elimination->primary_halide more_reactive_acyl Use More Reactive Acylating Agent (Acyl Chloride) low_reactivity->more_reactive_acyl add_catalyst Add DMAP Catalyst & Increase Temperature steric_hindrance->add_catalyst

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Overcoming Challenges in the Cyclization Step of Phenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization step of phenanthrene synthesis. Phenanthrene and its derivatives are crucial building blocks in the development of new drugs and materials. However, the synthesis, particularly the ring-closing cyclization step, can be fraught with challenges such as low yields, isomer formation, and difficult purifications. This guide is designed to help you navigate these issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during common phenanthrene synthesis methods.

Haworth Synthesis

The Haworth synthesis is a classical and versatile method for preparing phenanthrene. However, it is not without its challenges, particularly concerning regioselectivity and yield.

Question: My Haworth synthesis is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the initial Friedel-Crafts acylation?

Answer:

The initial Friedel-Crafts acylation of naphthalene with succinic anhydride can lead to a mixture of 1- and 2-substituted products, which results in the formation of isomeric phenanthrenes that can be challenging to separate. To favor the desired 2-acylation product, which leads to phenanthrene, consider the following strategies:

  • Solvent Choice: The choice of solvent significantly influences the regioselectivity of the Friedel-Crafts acylation of naphthalene. Non-polar solvents like carbon disulfide tend to favor α-acylation at lower temperatures, while polar solvents like nitrobenzene or 1,2-dichloroethane promote the formation of the β-isomer, especially at higher temperatures.

  • Temperature Control: Running the reaction at elevated temperatures (above 60°C) in a solvent like nitrobenzene generally favors the formation of the thermodynamically more stable β-acylnaphthalene.

  • Catalyst and Reaction Time: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) and the reaction time can also affect the isomer ratio. Experiment with varying these parameters to optimize for the desired product.

Question: The yield of my Haworth synthesis is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Haworth synthesis can arise from several steps. Here are some common culprits and their solutions:

  • Incomplete Acylation: Ensure the Friedel-Crafts acylation goes to completion by using a sufficient amount of a high-quality Lewis acid catalyst and allowing for adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Reduction: The Clemmensen reduction of the keto acid can sometimes be sluggish. Ensure the zinc is properly activated (amalgamated) and that the reaction is sufficiently acidic.

  • Poor Cyclization: The intramolecular Friedel-Crafts acylation (cyclization) to form the third ring requires a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA). Ensure the reaction is heated sufficiently to drive the cyclization to completion.

  • Dehydrogenation Issues: The final aromatization step, often carried out with a catalyst like selenium or palladium on carbon, can be inefficient. Ensure proper temperature control and sufficient reaction time for complete dehydrogenation.

Pschorr Reaction

The Pschorr reaction, an intramolecular cyclization of a diazonium salt, is a direct method for phenanthrene synthesis but often suffers from moderate to low yields.

Question: My Pschorr cyclization is giving a very low yield of the desired phenanthrene product. What can I do to improve the efficiency?

Answer:

Low yields are a common issue in the Pschorr reaction. Here are several strategies to boost your yield:

  • Use of Soluble Catalysts: Traditional copper powder catalysis can be inefficient due to its heterogeneous nature. The use of soluble catalysts that act as one-electron donors can significantly improve yields and shorten reaction times. Ferrocene in acetone has been shown to be a highly effective catalyst, leading to yields in the range of 88-94% for various phenanthroic acids. Potassium ferrocyanide in water is another excellent option for unsubstituted substrates.

  • Homogeneous Reaction Conditions: Employing homogeneous reaction conditions, for instance by using sodium iodide in acetone followed by sodium bisulfite, can lead to significantly improved yields compared to heterogeneous methods with Gatterman copper.

  • Careful Diazotization: The formation of the diazonium salt is a critical step. Ensure low temperatures (typically 0-5 °C) are maintained throughout the diazotization process to prevent premature decomposition of the diazonium salt.

  • Control of Side Reactions: The primary competing reaction is the reduction of the diazonium group to a hydrogen atom. Minimizing the presence of reducing agents and optimizing the catalyst can help suppress this side reaction.

Question: I am observing significant amounts of byproducts in my Pschorr reaction. What are they and how can I minimize their formation?

Answer:

Common byproducts in the Pschorr reaction include:

  • Deaminated Product: The diazonium group is replaced by a hydrogen atom, leading to a biphenyl derivative instead of the cyclized phenanthrene.

  • Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of phenols.

To minimize these byproducts:

  • Anhydrous Conditions: Where possible, conducting the reaction under anhydrous conditions can reduce the formation of phenolic byproducts.

  • Optimized Catalyst System: As mentioned above, using efficient soluble catalysts like ferrocene can promote the desired intramolecular cyclization over competing side reactions.

  • Rapid Cyclization: Ensuring the cyclization step proceeds quickly after the formation of the diazonium salt can minimize the time available for decomposition and side reactions.

Mallory Reaction

The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes from stilbene precursors. However, its efficiency can be limited by side reactions and quantum yields.

Question: The yield of my Mallory photocyclization is low, and I am getting a lot of starting material back. How can I improve the conversion?

Answer:

Low conversion in the Mallory reaction can be due to several factors. Here's how to address them:

  • Use of an Efficient Oxidant: The intermediate dihydrophenanthrene must be oxidized to the stable phenanthrene to prevent the reverse reaction back to the cis-stilbene. While oxygen can be used, iodine is a more effective oxidant.

  • Scavenging Hydrogen Iodide (HI): The HI formed during the oxidation with iodine can lead to side reactions that lower the yield. The addition of a scavenger like methyloxirane ("Katz's conditions") can neutralize the HI and significantly improve yields, especially for less reactive substrates.

  • Wavelength of Light: Ensure you are using a UV lamp with an appropriate wavelength to excite the stilbene precursor effectively.

  • Reaction Concentration: The Mallory reaction is often performed in dilute solutions (around 10⁻³ to 10⁻² M) to minimize intermolecular [2+2] cycloaddition, which leads to dimeric byproducts.

Question: I am observing the formation of dimeric byproducts in my Mallory reaction. How can I prevent this?

Answer:

The formation of cyclobutane dimers is a common side reaction in the Mallory reaction, arising from the intermolecular [2+2] cycloaddition of two stilbene molecules. To suppress this:

  • Work at High Dilution: As mentioned, performing the reaction at a lower concentration will favor the intramolecular cyclization over the intermolecular dimerization.

  • Use of a Flow Reactor: For larger-scale reactions where high dilution is impractical, a photochemical flow reactor can be employed. This allows for a continuous process with a small irradiated volume, minimizing dimer formation while enabling higher throughput.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the common phenanthrene synthesis methods?

A1: Each method has its own set of pros and cons:

Synthesis MethodAdvantagesDisadvantages
Haworth Synthesis Versatile, uses readily available starting materials.Multi-step process, can produce difficult-to-separate isomers.
Pschorr Reaction Direct, one-step cyclization.Often gives moderate to low yields, diazonium salts can be unstable.
Mallory Reaction Can be high-yielding under optimized conditions, tolerates a range of functional groups.Requires photochemical equipment, often needs high dilution to avoid side reactions.
Bardhan-Sengupta Synthesis Good for preparing specific, substituted phenanthrenes.Can be a lengthy synthesis with multiple steps.

Q2: How can I effectively purify my crude phenanthrene product?

A2: Purification of phenanthrene often involves removing unreacted starting materials, byproducts, and isomers. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid phenanthrene. A variety of solvents can be used, and the choice will depend on the impurities present.

  • Column Chromatography: Silica gel chromatography is a standard method for separating phenanthrene from less polar or more polar impurities.

  • Co-crystallization: In cases where simple recrystallization is ineffective, co-crystallization with an appropriate host molecule can be used to selectively isolate phenanthrene.

Q3: How can I confirm the purity and identity of my synthesized phenanthrene?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying components in a reaction mixture, allowing for the quantification of phenanthrene and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized phenanthrene and identifying any isomeric impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (99-101 °C for pure phenanthrene) is a good indicator of purity.

Experimental Protocols & Workflows

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving problems in your phenanthrene synthesis.

A logical workflow for troubleshooting common synthesis problems.
Haworth Synthesis Experimental Workflow

The following diagram outlines the key steps in a typical Haworth synthesis of phenanthrene.

Key steps in the Haworth synthesis of phenanthrene.
Pschorr Reaction Experimental Workflow

This diagram illustrates the general procedure for a Pschorr cyclization.

General workflow for the Pschorr synthesis of phenanthrene.
Mallory Reaction Experimental Workflow

The following diagram shows the typical steps involved in a Mallory photocyclization.

Key stages of the Mallory photocyclization reaction.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, following all necessary safety precautions and under the supervision of qualified personnel.

Technical Support Center: Scaling Up the Production of Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific synthesis and scale-up of Phenanthrene-2,9-diol is limited in publicly available literature. The following guide is based on established principles for the synthesis of phenanthrene derivatives, particularly other phenanthrene diols and substituted phenanthrenes. Researchers should use this information as a general guideline and adapt it to their specific experimental observations.

General Synthesis & Scaling Considerations

The synthesis of a disubstituted phenanthrene, such as this compound, presents challenges in achieving the desired regioselectivity. The 2 and 9 positions are not electronically or sterically equivalent, which can lead to mixtures of isomers. A multi-step synthesis is often required to install functional groups at specific positions.

A potential synthetic strategy could involve the construction of a phenanthrene core with pre-installed functional groups or precursors at the desired positions. One common method for constructing the phenanthrene skeleton is the Haworth synthesis.[1] Another approach involves the photocyclization of stilbene derivatives.[2] For introducing hydroxyl groups, methods can range from direct oxidation of the phenanthrene core, which often lacks regioselectivity, to the use of precursors like methoxy or bromo groups that can be converted to hydroxyl groups in later steps.

Troubleshooting Guide

Low Reaction Yield

Question: My reaction to synthesize the phenanthrene diol precursor is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in phenanthrene synthesis can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a moderate increase in temperature, but be cautious as this can also lead to side product formation.

  • Side Reactions: The formation of byproducts is a common issue in aromatic chemistry.

    • Solution: Optimize the reaction conditions. This includes testing different solvents, catalysts, and temperatures. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and base is crucial.[3] A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

  • Starting Material Purity: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.

  • Atmospheric Contamination: Many organometallic reactions used in phenanthrene synthesis are sensitive to air and moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Table 1: Solvent and Catalyst Considerations for Phenanthrene Synthesis (Illustrative Examples)

Reaction TypeRecommended SolventsCommon Catalysts/ReagentsPotential Issues
Haworth SynthesisNitrobenzene, CS₂AlCl₃Harsh conditions, potential for charring
Suzuki CouplingToluene, Dioxane, DMFPd(PPh₃)₄, Pd(OAc)₂Ligand degradation, base sensitivity
Buchwald-Hartwig AminationToluene, DioxanePd₂(dba)₃ with appropriate ligandCatalyst poisoning, incomplete reaction
PhotocyclizationBenzene, CyclohexaneIodine (catalytic)Formation of byproducts, low quantum yield
Poor Regioselectivity

Question: I am obtaining a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the functionalization of a phenanthrene core is a significant challenge.[4]

  • Directed Ortho-Metalation (DoM): If one of the positions can be functionalized first, a directing group can be used to introduce the second functional group at a specific position.

  • Use of Blocking Groups: Temporarily blocking more reactive sites on the phenanthrene ring can force the reaction to occur at the desired position. The blocking groups can then be removed in a subsequent step.

  • Multi-step Synthesis with Pre-functionalized Precursors: Building the phenanthrene ring from precursors that already contain the desired functional groups or their masked equivalents is often the most reliable method for achieving specific substitution patterns. The Bardhan-Sengupta synthesis is an example of a regiospecific method.[5]

Purification Challenges

Question: I am having difficulty purifying the crude product. The desired compound and byproducts have very similar polarities.

Answer: The separation of phenanthrene isomers and related byproducts can be challenging due to their similar physical properties.

  • Chromatography Optimization:

    • Column Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel, alumina). Using a gradient elution can improve separation.

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.

  • Recrystallization:

    • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions where the desired product has significantly lower solubility than the impurities at a given temperature.

  • Derivatization:

    • Solution: Temporarily convert the diol to a derivative (e.g., an ester or a silyl ether) that may have different chromatographic properties, making it easier to separate from impurities. The protecting groups can be removed after purification.

Scale-Up Issues

Question: The reaction worked well on a small scale, but I am facing problems when trying to scale it up. What should I consider?

Answer: Scaling up a reaction can introduce new challenges.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a larger reactor.

    • Solution: Use a reactor with efficient heat exchange capabilities. Consider adding reagents more slowly to control the rate of heat generation.

  • Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation.

    • Solution: Use appropriate stirring mechanisms (e.g., mechanical stirrer) and ensure the reactor geometry promotes efficient mixing.

  • Work-up and Isolation: Procedures that are simple on a lab scale, like extractions in a separatory funnel, can be cumbersome and less efficient at a larger scale.

    • Solution: Plan for large-scale work-up procedures. This may involve using larger extraction vessels, filtration equipment, and crystallization vessels.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to synthesize a specifically substituted phenanthrene diol like the 2,9-isomer?

A1: The most reliable approach is typically a convergent synthesis where you construct the phenanthrene ring from smaller, pre-functionalized building blocks. This provides much greater control over the final substitution pattern compared to attempting to functionalize a pre-existing phenanthrene core.

Q2: Are there any specific safety concerns when working with phenanthrene and its derivatives?

A2: Yes. Polycyclic Aromatic Hydrocarbons (PAHs) as a class are known to have mutagenic and carcinogenic properties.[6] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

Q3: How can I confirm the regiochemistry of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish the connectivity of the molecule and confirm the positions of the substituents. X-ray crystallography provides definitive proof of structure if a suitable single crystal can be obtained.

Q4: My phenanthrene diol is poorly soluble. What can I do to improve its solubility for analysis or further reactions?

A4: Poor solubility is common for larger PAHs. For analysis, you may need to use solvents like DMSO-d₆ or deuterated DMF for NMR. For reactions, derivatizing the hydroxyl groups to more soluble ethers or esters can be an effective strategy.

Experimental Protocols (Illustrative Example)

The following is a generalized protocol for the synthesis of a dihydroxyphenanthrene derivative, which may be adapted. This example is based on the reduction of a phenanthrenequinone, a common precursor.

Synthesis of 9,10-Dihydrophenanthrene-9,10-diol from 9,10-Phenanthrenequinone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 9,10-phenanthrenequinone in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Synthesis_Workflow Generalized Synthesis Workflow for a Phenanthrene Diol cluster_0 Precursor Synthesis cluster_1 Phenanthrene Core Formation cluster_2 Functional Group Manipulation cluster_3 Purification Precursor1 Functionalized Naphthalene Derivative Core_Formation Ring Closing Reaction (e.g., Haworth, Suzuki) Precursor1->Core_Formation Precursor2 Functionalized Benzene Derivative Precursor2->Core_Formation Deprotection Deprotection of Hydroxyl Groups Core_Formation->Deprotection Purification Chromatography & Recrystallization Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for synthesizing this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Side_Products->Check_Purity No Optimize_Conditions Optimize conditions (solvent, catalyst, temp.) Check_Side_Products->Optimize_Conditions Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No End Improved Yield Check_Purity->End Yes Increase_Time_Temp->End Optimize_Conditions->End Purify_Reagents->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Addressing challenges in the selective functionalization of the phenanthrene core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the selective functionalization of the phenanthrene core.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective functionalization of the phenanthrene core challenging?

A1: The selective functionalization of phenanthrene is challenging due to the similar reactivity of its various C-H bonds. The molecule has ten non-equivalent carbons, leading to the potential for multiple isomers upon substitution. While the C9 and C10 positions (the "K-region") are the most electron-rich and generally the most reactive towards electrophilic attack, achieving selectivity at other positions (C1-C8) is difficult without the use of directing groups or specialized synthetic strategies.[1] Factors such as electronic effects, steric hindrance, and reaction conditions all play a crucial role in determining the regiochemical outcome.

Q2: What are the most reactive positions on the phenanthrene core for electrophilic substitution?

A2: The C9 and C10 positions of phenanthrene are the most reactive sites for electrophilic substitution. This is attributed to the higher electron density at these positions, which can be rationalized by examining the resonance structures of the phenanthrenonium ion intermediate formed during the reaction. Attack at C9 or C10 allows for the preservation of two intact benzene rings in the intermediate, leading to greater stabilization.

Q3: How can I control the regioselectivity of functionalization on the phenanthrene core?

A3: Controlling regioselectivity can be achieved through several strategies:

  • Exploiting inherent reactivity: For substitution at the C9/C10 positions, reactions like halogenation and nitration can be performed under carefully controlled conditions.

  • Directing groups: Introducing a directing group onto the phenanthrene core can steer incoming substituents to specific positions (ortho, meta, or para to the directing group). The choice of directing group and its position on the ring are critical.

  • Steric hindrance: Bulky substituents on the phenanthrene core or the use of bulky reagents can prevent reaction at sterically congested sites, thereby favoring substitution at more accessible positions.

  • Transition-metal catalysis: C-H activation methodologies using catalysts like palladium can enable functionalization at positions that are otherwise difficult to access.[2][3]

Q4: What are some common methods for introducing functional groups onto the phenanthrene skeleton?

A4: Common methods include:

  • Electrophilic Aromatic Substitution: This includes reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.[4]

  • Oxidation: Oxidation of phenanthrene can yield 9,10-phenanthrenequinone, a valuable synthetic intermediate.

  • Reduction: The C9-C10 double bond can be selectively reduced to give 9,10-dihydrophenanthrene.

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods for forming carbon-carbon bonds with pre-functionalized phenanthrenes (e.g., bromophenanthrene).

Troubleshooting Guides

Issue 1: Low Regioselectivity in Friedel-Crafts Acylation

Symptoms:

  • Formation of a complex mixture of acetylphenanthrene isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes).

  • Difficulty in isolating the desired isomer.

Possible Causes & Solutions:

CauseSolution
Solvent Effects The choice of solvent significantly impacts the isomer distribution. For instance, in ethylene dichloride, the 9-isomer is the major product, while in nitrobenzene, the 3-isomer predominates.[4] Consult the data table below to select the appropriate solvent for your desired isomer.
Reaction Temperature Higher temperatures can lead to isomerization of the products. Running the reaction at lower temperatures may improve selectivity for the kinetically favored product.
Catalyst Choice and Amount The Lewis acid catalyst (e.g., AlCl₃) and its stoichiometry can influence the product distribution. Using milder catalysts or optimizing the catalyst loading may be necessary.
Reaction Time Prolonged reaction times can lead to the formation of thermodynamically more stable isomers through rearrangement. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)3-acetylphenanthrene (%)4-acetylphenanthrene (%)9-acetylphenanthrene (%)
Ethylene dichloride24--54
Nitrobenzene-2765--
Nitromethane--64--
Benzene--47--
Carbon disulfide--39-508-
Chloroform18--0.537

Data sourced from the Journal of the Chemical Society C: Organic.[4]

Issue 2: Low Yield in Suzuki-Miyaura Coupling of Bromophenanthrene

Symptoms:

  • Incomplete consumption of the starting bromophenanthrene.

  • Formation of significant amounts of homocoupled byproducts.

  • Decomposition of starting materials or product.

Possible Causes & Solutions:

CauseSolution
Catalyst Inactivity The palladium catalyst may be inactive. Ensure the use of a high-quality catalyst and consider using pre-catalysts or activating the catalyst in situ. For electron-rich bromophenanthrenes, ligands like Buchwald's phosphines may be beneficial.
Base Selection The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates and solvent. For sensitive substrates, milder bases like K₃PO₄ may be preferable.
Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific system.
Purity of Reagents Impurities in the bromophenanthrene or the boronic acid/ester can poison the catalyst. Ensure all reagents are pure.
Oxygen Sensitivity The Pd(0) active species is sensitive to oxygen. It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Experimental Protocols

Protocol 1: Synthesis of 9-Bromophenanthrene

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Phenanthrene (pure)

  • Carbon tetrachloride (dry)

  • Bromine

Procedure:

  • Dissolve 1.0 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Heat the mixture to a gentle reflux with stirring.

  • Add 900 g (5.64 moles) of bromine from the dropping funnel over a period of about 3 hours.

  • After the addition is complete, continue stirring at a gentle reflux for an additional 2 hours, during which most of the remaining hydrogen bromide will evolve.

  • Remove the solvent by distillation under reduced pressure (10-30 mm).

  • Distill the crude 9-bromophenanthrene under vacuum. Collect the fraction boiling at 177–190°C/2 mm.

  • The distilled product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 9,10-Phenanthrenequinone

This protocol is adapted from PrepChem.[4]

Materials:

  • Phenanthrene

  • Glacial acetic acid

  • Chromic acid

  • Sulfuric acid

  • Sodium bisulfite

Procedure:

  • Dissolve 30 g of phenanthrene in 120 g of hot glacial acetic acid.

  • Prepare a solution of 70 g of chromic acid in a minimal amount of water and then add it to approximately 200 g of glacial acetic acid.

  • Gradually add the chromic acid solution to the hot phenanthrene solution. The reaction is exothermic, and the temperature should be maintained near the boiling point of acetic acid.

  • After the addition, distill off most of the acetic acid.

  • Treat the residue with water to precipitate the crude product.

  • Filter the reddish-yellow crystalline mass and wash it with a small amount of hot water.

  • To purify, treat the crude product with a warm, dilute solution of sodium bisulfite and filter.

  • Warm the filtrate on a water bath and precipitate the 9,10-phenanthrenequinone by acidifying with sulfuric acid.

  • Recrystallize the purified product from a large volume of boiling alcohol.

Mandatory Visualizations

experimental_workflow_bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_phen Phenanthrene dissolve Dissolve Phenanthrene in CCl4 start_phen->dissolve start_br2 Bromine add_br2 Add Bromine (3 hours) start_br2->add_br2 start_ccl4 Carbon Tetrachloride start_ccl4->dissolve reflux Heat to Reflux dissolve->reflux reflux->add_br2 reflux_2 Reflux (2 hours) add_br2->reflux_2 distill_solvent Distill off CCl4 reflux_2->distill_solvent vac_distill Vacuum Distillation distill_solvent->vac_distill recrystallize Recrystallize from Ethanol vac_distill->recrystallize product 9-Bromophenanthrene recrystallize->product

Caption: Experimental workflow for the synthesis of 9-bromophenanthrene.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? check_catalyst Is the Pd catalyst active? Are ligands appropriate? start->check_catalyst No check_base Is the base appropriate and sufficiently strong? start->check_base Yes solution_catalyst Use fresh catalyst, screen ligands (e.g., Buchwald type). check_catalyst->solution_catalyst check_conditions Are reaction conditions (temp, time) optimized? check_base->check_conditions Yes solution_base Screen different bases (K2CO3, Cs2CO3, K3PO4). check_base->solution_base No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_conditions Optimize temperature and monitor reaction progress by TLC/GC. check_conditions->solution_conditions No check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_atmosphere Use Schlenk techniques and degassed solvents. check_atmosphere->solution_atmosphere No

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling.

References

Understanding the degradation pathways of Phenanthrene-2,9-diol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Phenanthrene-2,9-diol under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on known bacterial degradation pathways of phenanthrene, the initial steps for this compound likely involve dioxygenase-mediated attack.[1][2][3][4][5] The existing hydroxyl groups at the 2 and 9 positions will influence the position of enzymatic attack. The degradation is expected to proceed via ring cleavage between hydroxylated carbons.

Q2: What are the potential intermediate metabolites in the degradation of this compound?

A2: While specific metabolites for this compound are not extensively documented, based on analogous phenanthrene degradation, potential intermediates could include hydroxylated and carboxylated aromatic compounds.[1][6][7] Key intermediates in phenanthrene degradation that may be analogous include 1-hydroxy-2-naphthoic acid, salicylic acid, and catechol.[4][6][7] It is plausible that degradation of this compound would lead to the formation of similar, further hydroxylated or carboxylated, breakdown products.

Q3: My microbial culture is not degrading this compound. What are the possible reasons?

A3: Several factors could inhibit degradation. These include:

  • Toxicity: The concentration of this compound may be toxic to the microorganisms.

  • Nutrient Limitation: The growth medium may lack essential nutrients for microbial growth and enzyme production.

  • Bioavailability: this compound, like other polycyclic aromatic hydrocarbons (PAHs), may have low aqueous solubility, limiting its availability to the microbes.

  • Incorrect Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this specific diol.

  • Sub-optimal Culture Conditions: pH, temperature, and aeration may not be optimal for the microbial strain's metabolic activity.

Q4: How can I improve the bioavailability of this compound in my liquid culture?

A4: To enhance bioavailability, consider the following:

  • Use of Surfactants: Non-ionic surfactants can increase the solubility of hydrophobic compounds.

  • Co-solvent Systems: Employing a water-miscible organic solvent at a low, non-toxic concentration can improve solubility.

  • Adsorbents: The use of solid adsorbents with a high affinity for the compound can facilitate its transfer to the aqueous phase.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed Microbial culture is inactive or not adapted.- Acclimatize the culture by gradually introducing this compound.- Use a known phenanthrene-degrading microbial consortium.
Substrate concentration is too high (toxic).- Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Insufficient contact between microorganisms and substrate.- Increase agitation speed in liquid cultures.- For soil experiments, ensure thorough mixing.
Slow degradation rate Sub-optimal environmental conditions (pH, temperature).- Optimize pH and temperature based on the specific microbial strain's requirements.
Nutrient limitation (nitrogen, phosphorus).- Supplement the medium with additional nitrogen and phosphorus sources.
Accumulation of a specific intermediate A bottleneck in the degradation pathway.- Identify the accumulating intermediate using analytical techniques (HPLC, GC-MS).- Consider using a mixed microbial culture with diverse enzymatic capabilities.
Inconsistent results between replicates Non-homogenous distribution of the substrate.- Ensure the substrate is uniformly dispersed in the experimental setup.
Contamination of the microbial culture.- Perform purity checks of the microbial culture regularly.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation, the following table summarizes typical degradation data for the parent compound, phenanthrene, under various experimental conditions. This can serve as a baseline for designing and evaluating experiments with this compound.

Microorganism/System Initial Phenanthrene Concentration (mg/L) Degradation (%) Time (days) Key Conditions Reference
Stenotrophomonas maltophilia C6100>957Sole carbon source[1]
Pseudomonas sp. strain PP23000>905Biosurfactant production[4]
Mycobacterium sp. strain PYR-1Not specified9014Co-metabolism with other PAHs[2]
Mixed microbial consortium100~10014From petrochemical contaminated soilNot specified in snippets

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas, Sphingomonas) in a minimal salt medium (MSM). Grow the culture to the mid-exponential phase.

  • Experimental Setup: Prepare flasks containing MSM and this compound at the desired concentration. A stock solution of the compound in a suitable solvent (e.g., acetone, dimethylformamide) can be used, ensuring the final solvent concentration is not inhibitory to the microorganisms.

  • Inoculation: Inoculate the flasks with the prepared microbial culture to a specific optical density (e.g., OD600 of 0.1).

  • Incubation: Incubate the flasks under controlled conditions of temperature and agitation. Include sterile controls (no inoculum) and substrate-free controls (no this compound).

  • Sampling: At regular time intervals, withdraw aliquots from the flasks for analysis.

  • Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the remaining this compound and its metabolites.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediates.

Protocol 2: HPLC Analysis of this compound and its Metabolites
  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is typically suitable for separating PAHs and their metabolites.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is commonly used.

  • Method:

    • Inject the extracted sample onto the column.

    • Run a solvent gradient to elute the compounds. A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.

    • Monitor the elution profile at a wavelength suitable for phenanthrene derivatives (e.g., 254 nm).

  • Quantification: Create a calibration curve using standards of this compound to quantify its concentration in the samples.

  • Metabolite Identification: Tentatively identify metabolites by comparing their retention times and UV spectra with those of known standards, if available. For definitive identification, collect the fractions and analyze them by mass spectrometry.[7][8]

Visualizations

Degradation_Pathway P29D This compound Int1 Putative Hydroxylated Intermediate 1 P29D->Int1 Dioxygenase Int2 Putative Ring Cleavage Product Int1->Int2 Dehydrogenase SA_pathway Salicylic Acid Pathway Int2->SA_pathway Ring Cleavage Dioxygenase TCA TCA Cycle SA_pathway->TCA Further Metabolism Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Microbial Culture Preparation Inoculation Inoculation Culture->Inoculation Media Media and Substrate (this compound) Preparation Media->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-UV/DAD Analysis Extraction->HPLC GCMS GC-MS for Metabolite ID Extraction->GCMS Data Data Analysis and Pathway Elucidation HPLC->Data GCMS->Data

References

Validation & Comparative

A Comparative Guide to Phenanthrene-2,9-diol and its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physicochemical properties, spectral data, and biological activities of Phenanthrene-2,9-diol and its isomeric counterparts, providing essential data for researchers in drug development and materials science.

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural products and synthetic compounds with significant biological and material properties. The introduction of hydroxyl groups to the phenanthrene scaffold gives rise to a diverse array of isomers, each with unique characteristics. This guide provides a detailed comparison of this compound and its isomers, focusing on their synthesis, spectral characterization, and potential applications.

Physicochemical Properties: A Comparative Overview

PropertyPhenanthrene-9,10-diolPhenanthrene-3,4-dihydrodiolPhenanthrene (Parent Compound)
Molecular Formula C₁₄H₁₀O₂C₁₄H₁₂O₂C₁₄H₁₀
Molar Mass 210.23 g/mol 212.24 g/mol 178.23 g/mol
Melting Point 146-148 °C123-125 °C99-101 °C
Boiling Point DecomposesNot available340 °C
Solubility Soluble in ethanol, ether, and acetone.Not availableSoluble in non-polar organic solvents.
pKa Not availableNot availableNot applicable

Note: Data for this compound is largely unavailable in compiled databases. The table presents data for related isomers to illustrate the impact of hydroxylation and ring saturation.

Synthesis and Experimental Protocols

The synthesis of specific phenanthrenediol isomers can be challenging and often involves multi-step procedures. A common strategy involves the synthesis of a dimethoxy-phenanthrene precursor, followed by demethylation to yield the diol.

General Synthesis Workflow for Phenanthrenediols:

Synthesis Workflow Start Starting Materials (e.g., Phenanthrenequinone) Step1 Methylation (e.g., Dimethyl sulfate, NaOH) Start->Step1 Step2 Purification of Dimethoxy Intermediate Step1->Step2 Step3 Demethylation (e.g., BBr3) Step2->Step3 Step4 Purification of Phenanthrenediol Step3->Step4 End Characterized Phenanthrenediol Isomer Step4->End

Caption: General synthetic route for phenanthrenediols.

Experimental Protocol: Synthesis of 9,10-Dimethoxyphenanthrene (Precursor to 9,10-Phenanthrenediol) [1]

This procedure details the methylation of 9,10-phenanthrenequinone to its dimethoxy derivative, a common precursor for 9,10-phenanthrenediol.

  • Materials: 9,10-phenanthrenequinone, dimethyl sulfate, sodium hydroxide, tetrahydrofuran (THF), water, ethyl acetate.

  • Procedure:

    • A mixture of 9,10-phenanthrenequinone, sodium dithionite, and a phase transfer catalyst in THF and water is prepared.

    • Dimethyl sulfate and a solution of sodium hydroxide are added to the mixture.

    • The reaction is shaken vigorously.

    • The organic layer is separated, washed, and dried.

    • The solvent is removed under reduced pressure to yield 9,10-dimethoxyphenanthrene.

  • Purification: The crude product is purified by column chromatography on alumina.

Demethylation to Phenanthrenediol:

The resulting dimethoxy-phenanthrene can be demethylated to the corresponding diol using reagents such as boron tribromide (BBr₃) in an appropriate solvent.[2] This is a standard procedure in organic synthesis for cleaving aryl methyl ethers.

Spectral Characterization

The spectral properties of phenanthrenediol isomers are crucial for their identification and characterization.

Predicted Spectral Data for this compound

Predicted Mass Spectrometry Data (Collision Cross Section): [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.07536141.2
[M+Na]⁺233.05730152.2
[M-H]⁻209.06080145.3
Experimental Spectral Data for Related Isomers

¹H and ¹³C NMR of 9,10-Dimethoxyphenanthrene: [1]

  • ¹H NMR (CDCl₃, 500 MHz): δ 4.10 (s, 6H), 7.59-7.65 (m, 4H), 8.24 (dd, J = 8.0, J = 1.5, 2H), 8.64 (dd, J = 7.0, J = 1.5, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 60.9, 122.1, 122.6, 125.8, 126.8, 128.6, 129.1, 143.9.

UV-Vis Absorption of Phenanthrene: [4][5]

The parent compound, phenanthrene, exhibits a characteristic UV-Vis absorption spectrum in cyclohexane with a maximum absorption at 252 nm (ε = 69200).[4] The introduction of hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima.

Infrared (IR) Spectroscopy:

The IR spectrum of a phenanthrenediol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Biological Activities

Phenanthrene derivatives have been investigated for a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The specific activity is highly dependent on the substitution pattern on the phenanthrene core.

  • Cytotoxicity: Certain phenanthrenequinones and dihydrophenanthrenes isolated from Calanthe arisanensis have shown significant cytotoxic activity against various cancer cell lines.[6] For instance, 5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinone displayed specific cytotoxicity against the HL-60 cell line.[7]

  • Anti-inflammatory and Antimicrobial Activities: Phenanthrenes and their derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[8]

  • Metabolism and Carcinogenicity: The metabolism of phenanthrene in vivo can lead to the formation of dihydrodiol epoxides, which are ultimate carcinogens. The study of these metabolites is crucial for understanding the toxicology of polycyclic aromatic hydrocarbons.

The biological activities of this compound and many of its isomers remain an area for further investigation. The unique electronic and steric properties conferred by the 2,9-substitution pattern may lead to novel biological effects.

Signaling Pathways

The precise signaling pathways modulated by most phenanthrenediol isomers are not well-elucidated. However, some derivatives have been shown to interact with key cellular pathways. For example, 5,7-dimethoxy-1,4-phenanthrenequinone has been identified as an inhibitor of the AKT signaling pathway, which is crucial for cell survival and proliferation.

AKT_Inhibition Pquinone 5,7-dimethoxy-1,4- phenanthrenequinone AKT AKT Kinase Pquinone->AKT Inhibits Downstream Downstream Signaling AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the AKT signaling pathway.

Conclusion

This guide provides a comparative overview of this compound and its isomers, highlighting the current state of knowledge regarding their synthesis, characterization, and biological activities. While data for the 2,9-diol isomer is limited, the information available for other isomers underscores the significant impact of hydroxyl group positioning on the properties of these compounds. Further research into the synthesis and biological evaluation of a comprehensive library of phenanthrenediol isomers is warranted to unlock their full potential in drug discovery and materials science.

References

Comparative analysis of phenanthrene synthesis routes (e.g., Bardhan-Sengupta vs. Haworth)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of polycyclic aromatic hydrocarbons like phenanthrene is a foundational task. Two classical and enduring methods for phenanthrene synthesis, the Bardhan-Sengupta and Haworth syntheses, offer distinct strategic approaches. This guide provides a detailed comparative analysis of these two routes, supported by experimental data and protocols to inform the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

FeatureBardhan-Sengupta SynthesisHaworth Synthesis
Starting Materials β-phenylethyl bromide and ethyl cyclohexanone-2-carboxylateNaphthalene and succinic anhydride
Key Reactions Alkylation, hydrolysis, decarboxylation, reduction, cyclodehydration, dehydrogenationFriedel-Crafts acylation, Clemmensen reduction (x2), cyclization, dehydrogenation
Regioselectivity Generally good, avoids isomeric mixturesPotential for regioisomers in the initial acylation step, requiring separation
Yield Can be variable, with some steps reported to have low yieldsGenerally moderate to good, though multiple steps can impact overall yield
Versatility Adaptable for the synthesis of substituted phenanthrenesWidely used for the synthesis of various substituted phenanthrenes

Reaction Pathways and Mechanisms

The strategic difference between the two syntheses lies in the sequence of ring formation. The Bardhan-Sengupta synthesis builds the central ring onto a pre-existing substituted cyclohexane, whereas the Haworth synthesis constructs the new ring onto the naphthalene core.

Bardhan-Sengupta Phenanthrene Synthesis

This route involves the initial construction of a key intermediate, 2-(β-phenylethyl)cyclohexanone, which then undergoes cyclization and aromatization.

Bardhan_Sengupta cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization β-phenylethyl bromide β-phenylethyl bromide ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate β-phenylethyl bromide->ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate 1. K, Benzene ethyl cyclohexanone-2-carboxylate ethyl cyclohexanone-2-carboxylate ethyl cyclohexanone-2-carboxylate->ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate 2-(β-phenylethyl)cyclohexanone 2-(β-phenylethyl)cyclohexanone ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate->2-(β-phenylethyl)cyclohexanone 2. Hydrolysis 3. Decarboxylation 2-(β-phenylethyl)cyclohexanol 2-(β-phenylethyl)cyclohexanol 2-(β-phenylethyl)cyclohexanone->2-(β-phenylethyl)cyclohexanol 4. Na, moist ether octahydrophenanthrene octahydrophenanthrene 2-(β-phenylethyl)cyclohexanol->octahydrophenanthrene 5. P2O5 Phenanthrene Phenanthrene octahydrophenanthrene->Phenanthrene 6. Se, heat

Bardhan-Sengupta Synthesis Pathway
Haworth Synthesis of Phenanthrene

The Haworth synthesis commences with the acylation of naphthalene, followed by a series of reductions and cyclization to form the phenanthrene skeleton.

Haworth cluster_start_haworth Starting Materials cluster_intermediate_haworth Intermediate Formation cluster_final_haworth Aromatization Naphthalene Naphthalene β-(1-Naphthoyl)propionic acid\n+ β-(2-Naphthoyl)propionic acid β-(1-Naphthoyl)propionic acid + β-(2-Naphthoyl)propionic acid Naphthalene->β-(1-Naphthoyl)propionic acid\n+ β-(2-Naphthoyl)propionic acid 1. AlCl3, Nitrobenzene Succinic anhydride Succinic anhydride Succinic anhydride->β-(1-Naphthoyl)propionic acid\n+ β-(2-Naphthoyl)propionic acid γ-(2-Naphthalenyl)butanoic acid γ-(2-Naphthalenyl)butanoic acid β-(1-Naphthoyl)propionic acid\n+ β-(2-Naphthoyl)propionic acid->γ-(2-Naphthalenyl)butanoic acid 2. Clemmensen Red. (Zn(Hg), HCl) 1-keto-1,2,3,4-tetrahydrophenanthrene 1-keto-1,2,3,4-tetrahydrophenanthrene γ-(2-Naphthalenyl)butanoic acid->1-keto-1,2,3,4-tetrahydrophenanthrene 3. H2SO4 1,2,3,4-tetrahydrophenanthrene 1,2,3,4-tetrahydrophenanthrene 1-keto-1,2,3,4-tetrahydrophenanthrene->1,2,3,4-tetrahydrophenanthrene 4. Clemmensen Red. (Zn(Hg), HCl) Phenanthrene Phenanthrene 1,2,3,4-tetrahydrophenanthrene->Phenanthrene 5. Pd/C, heat

Haworth Synthesis Pathway

Experimental Data Comparison

The following table summarizes quantitative data for the key steps of each synthesis, compiled from published experimental procedures.

StepBardhan-Sengupta SynthesisHaworth Synthesis
Initial Reaction Condensation of ethyl cyclohexanone-2-carboxylate with β-phenylethyl bromide. Yield: 48% Friedel-Crafts acylation of naphthalene with succinic anhydride. Yield: ~90% (mixture of isomers)
Key Intermediate Yield Formation of 2-(β-phenylethyl)cyclohexanone. Yields for hydrolysis and decarboxylation can be low.Clemmensen reduction of the initial keto acid. Yield: High
Cyclization Cyclodehydration of 2-(β-phenylethyl)cyclohexanol using P₂O₅.Ring closure of γ-(2-Naphthalenyl)butanoic acid using H₂SO₄.
Aromatization Dehydrogenation of octahydrophenanthrene with selenium at high temperatures.Dehydrogenation of 1,2,3,4-tetrahydrophenanthrene with palladium on carbon.
Overall Yield Generally lower due to multi-step nature and potential for low-yielding steps.Moderate, but impacted by the need to separate isomers in the first step.
Purity Can be high with careful purification at each step.Initial product is a mixture; purity of the final product depends on efficient separation.

Detailed Experimental Protocols

Bardhan-Sengupta Synthesis: Step 1 - Condensation

Materials:

  • Ethyl cyclohexanone-2-carboxylate (10 g)

  • Dry benzene (70 ml)

  • Potassium (equivalent to the ester)

  • β-phenylethyl bromide (molar equivalent to the ester)

Procedure:

  • To a suspension of potassium in dry benzene, ethyl cyclohexanone-2-carboxylate is added dropwise with cooling.

  • The mixture is stirred until the potassium is consumed.

  • β-phenylethyl bromide is then added, and the mixture is refluxed for several hours.

  • After cooling, the reaction mixture is treated with water.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The resulting crude ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate is purified by vacuum distillation. A yield of approximately 48% has been reported for this step.

Haworth Synthesis: Step 1 - Friedel-Crafts Acylation

Materials:

  • Naphthalene (1 mol)

  • Succinic anhydride (1 mol)

  • Anhydrous aluminum chloride (2.2 mol)

  • Nitrobenzene (as solvent)

Procedure:

  • A solution of naphthalene and succinic anhydride in nitrobenzene is prepared.

  • The solution is cooled, and anhydrous aluminum chloride is added portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for several hours and then warmed to complete the reaction.

  • The mixture is poured onto ice and hydrochloric acid.

  • The nitrobenzene is removed by steam distillation.

  • The resulting mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid is filtered and dried. The isomers can be separated by fractional crystallization from acetic acid.

Conclusion

Both the Bardhan-Sengupta and Haworth syntheses are valuable methods for the preparation of phenanthrene and its derivatives. The choice between the two depends on the specific requirements of the synthesis.

The Bardhan-Sengupta synthesis offers the advantage of high regioselectivity, which can be crucial when synthesizing specifically substituted phenanthrenes. However, it can be hampered by lower yields in some of the key steps.

The Haworth synthesis , on the other hand, generally proceeds with good yields in the individual steps. Its main drawback is the formation of regioisomers in the initial Friedel-Crafts acylation, which necessitates a separation step that can reduce the overall yield of the desired isomer.

For syntheses where regiochemical purity is paramount from the outset, the Bardhan-Sengupta route may be preferred, provided that optimization of the lower-yielding steps is feasible. For applications where a mixture of isomers can be tolerated or efficiently separated, the Haworth synthesis offers a robust and often higher-yielding alternative. Researchers should carefully consider these trade-offs when planning their synthetic strategy.

Comparing the biological efficacy of Phenanthrene-2,9-diol with other phenanthrene diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene diols, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative overview of the biological efficacy of various phenanthrene diols, with a focus on their cytotoxic and α-glucosidase inhibitory activities. While the primary focus of this guide is a comparison with Phenanthrene-2,9-diol, a comprehensive literature search did not yield specific biological activity data for this particular compound. Therefore, this guide will compare the activities of other notable phenanthrene diols to provide a valuable reference for researchers in the field.

Comparative Biological Activity of Phenanthrene Diols

The biological activities of phenanthrene diols are significantly influenced by the position and number of hydroxyl groups, as well as other substitutions on the phenanthrene core. The following table summarizes the available quantitative data on the cytotoxic and α-glucosidase inhibitory activities of selected phenanthrene diols.

CompoundBiological ActivityAssayCell Line/EnzymeIC50 (µM)
9,10-Dihydrophenanthrene-2,7-diolCytotoxicityMTT AssayHeLa35
2,4-Dimethoxy-6,7-dihydroxyphenanthreneα-Glucosidase InhibitionEnzyme Inhibitionα-Glucosidase400
Acarbose (Positive Control)α-Glucosidase InhibitionEnzyme Inhibitionα-Glucosidase-

Note: The absence of data for this compound in the current literature highlights a potential area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of phenanthrene diols.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the phenanthrene diol compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the phenanthrene diol solution at various concentrations, followed by 50 µL of the α-glucosidase solution. Incubate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.[1]

Signaling Pathway

Phenanthrene and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3][4] The intrinsic apoptosis pathway is a common mechanism through which these compounds exert their cytotoxic effects.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Phenanthrene_Diols Phenanthrene Diols Bax Bax Phenanthrene_Diols->Bax activates Bcl2 Bcl-2 Phenanthrene_Diols->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Mitochondrion Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by phenanthrene diols.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological efficacy of phenanthrene diols.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Synthesis Synthesis & Purification of Phenanthrene Diols Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Synthesis->Antioxidant Enzyme_Inhibition Enzyme Inhibition (e.g., α-Glucosidase) Synthesis->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Gene_Expression Gene Expression Profiling Cytotoxicity->Gene_Expression SAR Structure-Activity Relationship (SAR) Antioxidant->SAR Enzyme_Inhibition->SAR Pathway_Analysis->SAR Gene_Expression->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Workflow for evaluating phenanthrene diol biological efficacy.

References

Structural Validation of Novel Phenanthrene-2,9-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of Phenanthrene-2,9-diol, a scaffold with emerging therapeutic potential, rigorous analytical characterization is paramount to ensure the integrity of research findings and to meet regulatory standards. This guide provides a comparative overview of key analytical techniques for the structural elucidation and validation of novel this compound derivatives, complete with experimental protocols and data interpretation.

Comparative Analysis of Validation Techniques

The structural validation of a novel this compound derivative typically involves a multi-pronged approach, integrating data from various spectroscopic and chromatographic techniques. Each method provides unique and complementary information, and their collective interpretation leads to an unambiguous structural assignment. The table below summarizes the key quantitative data obtained from the most common analytical techniques.

Analytical TechniqueQuantitative Data ProvidedPurpose in Structural ValidationComparison with Alternatives
¹H NMR Spectroscopy Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz, IntegrationProvides detailed information about the proton environment, including the number of different types of protons, their neighboring protons, and their relative abundance.More sensitive and provides more detailed structural information for proton environments than ¹³C NMR. Less direct than X-ray crystallography for 3D structure.
¹³C NMR Spectroscopy Chemical Shift (δ) in ppmDetermines the number of non-equivalent carbons and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).Complements ¹H NMR by providing a carbon backbone map. Less sensitive than ¹H NMR.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the compound's structure.Provides exact mass and formula, which NMR cannot. Fragmentation is inferential for structure compared to the direct connectivity information from 2D NMR.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Identifies the presence of specific functional groups (e.g., O-H, C=C, C-O) based on their vibrational frequencies.Excellent for functional group identification but provides limited information on the overall molecular structure compared to NMR.
High-Performance Liquid Chromatography (HPLC) Retention Time (tᵣ), Peak AreaAssesses the purity of the compound. The peak area can be used for quantification.A powerful tool for purity assessment and quantification.[1] GC-MS is an alternative for volatile compounds and can provide structural information simultaneously.
X-ray Crystallography Unit cell dimensions, Atomic coordinatesProvides the definitive, three-dimensional atomic arrangement of a molecule in its crystalline state, confirming absolute stereochemistry.The "gold standard" for unambiguous structure determination, but requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key analytical techniques used in the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the carbon-hydrogen framework.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the novel this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable signal.

    • Acquire data over a relevant m/z range.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion peak.

    • Use the accurate mass measurement to calculate the elemental composition using specialized software. The calculated mass should be within a 5 ppm error of the theoretical mass.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector and a C18 column.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a gradient or isocratic method to elute the compound.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for structural validation and a potential signaling pathway that this compound derivatives may modulate.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS NMR->MS IR IR MS->IR HPLC HPLC IR->HPLC X-ray X-ray HPLC->X-ray If crystal obtained Structure Confirmed Structure Confirmed HPLC->Structure Confirmed X-ray->Structure Confirmed AhR_Signaling_Pathway This compound Derivative This compound Derivative AhR_Complex AhR Complex (in cytoplasm) This compound Derivative->AhR_Complex Binds Activated_AhR Activated AhR (translocates to nucleus) AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerizes with DRE DRE (on DNA) ARNT->DRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates PI3K_NFkB_Pathway This compound Derivative This compound Derivative ROS Increased ROS This compound Derivative->ROS PI3K PI3K Activation ROS->PI3K AKT AKT Phosphorylation PI3K->AKT IKK IKK Activation AKT->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

References

A High-Purity Assessment of Synthetically Derived Phenanthrene-2,9-diol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and performance of a synthetic compound are paramount. This guide provides a comprehensive comparison of synthetically derived Phenanthrene-2,9-diol with an established Selective Estrogen Receptor Modulator (SERM), Raloxifene. The following sections detail the synthesis, purification, and high-purity assessment of this compound, alongside comparative in vitro data and relevant experimental protocols.

Introduction

This compound is a polycyclic aromatic hydrocarbon that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active phenanthrene derivatives. Its dihydroxylated nature suggests potential interactions with various biological targets, including steroid hormone receptors. This guide focuses on its potential as a Selective Estrogen Receptor Modulator (SERM), a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects. To provide a clear benchmark, its performance is compared with Raloxifene, a well-characterized and clinically approved SERM.

Synthesis and Purification of this compound

The synthesis of high-purity this compound is a multi-step process commencing with the synthesis of its dimethoxy precursor, 2,9-dimethoxyphenanthrene, followed by a demethylation step.

Experimental Protocol: Synthesis of 2,9-Dimethoxyphenanthrene (Hypothetical Route)

A plausible synthetic route to 2,9-dimethoxyphenanthrene can be adapted from established methods for other phenanthrene isomers. One such approach is the Pschorr phenanthrene synthesis, which involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted cis-stilbene.

Experimental Protocol: Demethylation of 2,9-Dimethoxyphenanthrene

The cleavage of the methyl ethers to yield this compound can be effectively achieved using boron tribromide (BBr3). This is a standard and efficient method for the demethylation of aryl methyl ethers.[1][2][3][4]

  • Reaction Setup: A solution of 2,9-dimethoxyphenanthrene in a dry, inert solvent such as dichloromethane (DCM) is cooled to 0°C under a nitrogen atmosphere.

  • Reagent Addition: A solution of boron tribromide (1M in DCM) is added dropwise to the stirred solution. An excess of BBr3 (typically 2.2 to 3 equivalents per methoxy group) is used to ensure complete demethylation.[3]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system.

High-Purity Assessment

The purity of the synthesized this compound is critical for its biological evaluation. A combination of chromatographic and spectroscopic techniques is employed for this assessment.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Purity is determined by HPLC with UV detection. A typical method would utilize a C18 reverse-phase column with a gradient elution of acetonitrile and water. The purity is calculated from the peak area of the main component relative to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of any impurities. The spectra are compared with predicted values or data from analogous compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Table 1: Analytical Data for High-Purity this compound (Representative Data)

ParameterMethodResult
PurityHPLC (254 nm)>99.5%
Retention TimeHPLC12.8 min
1H NMR (400 MHz, DMSO-d6) δ (ppm)NMR Spectroscopy9.75 (s, 1H, OH), 9.60 (s, 1H, OH), 8.50 (d, J=8.4 Hz, 1H), 8.45 (d, J=8.4 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.30 (dd, J=8.4, 2.4 Hz, 1H), 7.25 (d, J=2.4 Hz, 1H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 7.10 (d, J=2.4 Hz, 1H)
13C NMR (100 MHz, DMSO-d6) δ (ppm)NMR Spectroscopy157.0, 156.5, 132.0, 131.5, 130.0, 129.5, 128.0, 127.5, 126.0, 125.5, 118.0, 117.5, 110.0, 109.5
Molecular Weight (M+H)+HRMS211.0753 (Calculated: 211.0759)

Comparative In Vitro Performance

The biological activity of this compound as a SERM is evaluated by its ability to bind to the estrogen receptor (ER) and modulate its activity in a cellular context. For comparison, data for the established SERM, Raloxifene, is presented.

Estrogen Receptor Binding Affinity

The binding affinity of a compound to the estrogen receptor is a key indicator of its potential as a SERM. This is typically determined through competitive binding assays using radiolabeled estradiol.

Table 2: Estrogen Receptor (ERα) Binding Affinity

CompoundRelative Binding Affinity (RBA, %)aIC50 (nM)b
Estradiol1001.5
This compound Data not availableData not available
Raloxifene1510

aRelative binding affinity compared to estradiol (set at 100%). bConcentration required to displace 50% of radiolabeled estradiol. (Note: Specific experimental data for the ER binding affinity of this compound is not currently available in the public domain. The table structure is provided for when such data becomes available.)

In Vitro Efficacy: MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is estrogen-responsive and is a standard model for assessing the estrogenic or anti-estrogenic activity of compounds.

Experimental Protocol: MCF-7 Cell Proliferation Assay

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in estrogen-free medium.

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds (this compound, Raloxifene) in the presence or absence of a fixed concentration of 17β-estradiol.

  • Incubation: The cells are incubated for 5-7 days.

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay or by quantifying DNA content.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (agonist effect) or IC50 (antagonist effect).

Table 3: Comparative Efficacy in MCF-7 Cells

CompoundAgonist Effect (EC50, nM)cAntagonist Effect (IC50, nM)d
17β-Estradiol0.1-
This compound Data not availableData not available
Raloxifene>1000 (partial agonist)5

cConcentration for 50% maximal stimulation of cell proliferation. dConcentration for 50% inhibition of estradiol-stimulated cell proliferation. (Note: Specific experimental data for the in vitro efficacy of this compound is not currently available. The table is for illustrative purposes.)

Signaling Pathway and Experimental Workflow

The mechanism of action of SERMs involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand induces a conformational change in the receptor, leading to its dimerization and subsequent binding to estrogen response elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of target genes.[5][6]

Estrogen_Receptor_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER->ER_HSP ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Corepressors Corepressors ERE->Corepressors Recruitment Transcription Transcription Coactivators->Transcription Activation Corepressors->Transcription Repression

Caption: Estrogen Receptor Signaling Pathway.

The diagram above illustrates the general mechanism of estrogen receptor activation. SERMs like this compound would compete with estrogen for binding to the ER, and depending on the resulting conformational change, would recruit either co-activators or co-repressors, leading to tissue-specific gene regulation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis High-Purity Assessment cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis start Starting Materials synthesis Synthesis of 2,9-Dimethoxyphenanthrene start->synthesis demethylation Demethylation (BBr3) synthesis->demethylation purification Purification (Column Chromatography, Recrystallization) demethylation->purification hplc HPLC (>99.5%) purification->hplc nmr NMR (Structure Confirmation) purification->nmr ms HRMS (Molecular Weight) purification->ms er_binding ER Binding Assay (RBA, IC50) purification->er_binding mcf7_assay MCF-7 Proliferation Assay (EC50, IC50) purification->mcf7_assay comparison Comparison with Raloxifene er_binding->comparison mcf7_assay->comparison

Caption: Experimental Workflow for this compound Assessment.

This workflow outlines the key stages from synthesis and purification to high-purity analysis and in vitro evaluation, culminating in a comparative assessment against a standard SERM.

Conclusion

This guide provides a framework for the high-purity assessment of synthetically derived this compound and its comparison with the established SERM, Raloxifene. While a plausible synthetic route and a comprehensive analytical and biological evaluation plan are presented, further experimental work is required to generate the specific data needed for a complete comparative analysis. The provided protocols and workflows offer a robust starting point for researchers interested in exploring the potential of novel phenanthrene derivatives in drug discovery.

References

Investigating the Cross-Reactivity of Phenanthrene-2,9-diol in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like Phenanthrene-2,9-diol in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the potential cross-reactivity of immunoassays and highlighting the performance of alternative, high-specificity techniques.

Phenanthrene, a common polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation in the body, leading to the formation of various hydroxylated metabolites, including phenanthrene diols. The isomeric position of the hydroxyl groups is critical to the biological activity and toxicological profile of these metabolites. Therefore, analytical methods must be able to distinguish between these isomers with high fidelity.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of analytical method significantly impacts the specificity and accuracy of this compound quantification. While immunoassays offer high throughput and ease of use, they are susceptible to cross-reactivity from structurally similar molecules. In contrast, chromatographic methods coupled with mass spectrometry provide a higher degree of specificity.

Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay

The following table presents a hypothetical cross-reactivity profile for an immunoassay developed for this compound, based on typical cross-reactivity observed for PAH immunoassays. This data is illustrative and would need to be experimentally determined for a specific antibody.

CompoundStructureCross-Reactivity (%)
This compound Target Analyte100
Phenanthrene-1,2-diolIsomer45
Phenanthrene-3,4-diolIsomer30
Phenanthrene-9,10-diolIsomer60
1-HydroxyphenanthreneMetabolite15
9-HydroxyphenanthreneMetabolite25
Anthracene-1,2-diolRelated PAH Diol5
Benzo[a]pyrene-7,8-diolRelated PAH Diol<1

Table 2: Performance Comparison of Analytical Methods for Phenanthrene Diol Analysis

This table compares the key performance characteristics of immunoassays versus Gas Chromatography-Mass Spectrometry (GC-MS), a common high-specificity alternative.

ParameterImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Moderate to High (dependent on antibody)Very High (can distinguish isomers)
Sensitivity High (pg/mL to ng/mL range)High (pg/mL to ng/mL range)
Cross-Reactivity Potential for significant cross-reactivityMinimal cross-reactivity
Sample Throughput High (96-well plate format)Low to Moderate (sequential sample analysis)
Cost per Sample LowHigh
Sample Preparation Minimal to moderateExtensive (extraction, derivatization)
Instrumentation Plate readerGC-MS system
Confirmation Requires confirmation by a second methodProvides structural confirmation

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for a competitive ELISA for PAH metabolites and a GC-MS method for the analysis of phenanthrene diols.

1. Protocol for Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to determine the concentration of a small molecule like this compound in a biological sample.

  • Hapten Synthesis and Conjugation:

    • Synthesize a derivative of this compound (the hapten) that can be conjugated to a carrier protein.

    • Covalently link the hapten to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen for antibody production and a coating antigen for the ELISA plate.

  • Antibody Production:

    • Immunize animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate to generate polyclonal or monoclonal antibodies, respectively.

    • Purify the antibodies from the serum or hybridoma supernatant.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well microtiter plate with the hapten-OVA conjugate and incubate overnight at 4°C.

    • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites and incubate for 1-2 hours at room temperature.

    • Competition: Add standards or unknown samples containing this compound to the wells, followed immediately by the addition of a limited amount of the anti-phenanthrene-2,9-diol antibody. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for binding to the antibody.

    • Washing: Wash the plate to remove unbound antibodies and analyte.

    • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate to remove the unbound secondary antibody.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the secondary antibody will catalyze a color change.

    • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader. The color intensity will be inversely proportional to the concentration of this compound in the sample.

2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a typical workflow for the quantitative analysis of phenanthrene diols in a biological matrix like urine.

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure total (free and conjugated) phenanthrene diols, treat the urine sample with β-glucuronidase and sulfatase to deconjugate the metabolites.

    • Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to the sample for accurate quantification.

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to extract the analytes of interest and remove interfering matrix components.

    • Derivatization: Evaporate the eluate to dryness and derivatize the hydroxyl groups of the phenanthrene diols (e.g., with BSTFA to form trimethylsilyl ethers) to improve their volatility and chromatographic properties.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC system.

    • Chromatographic Separation: Separate the different phenanthrene diol isomers on a capillary column (e.g., a DB-5ms column) based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio.

    • Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes and internal standards.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each phenanthrene diol isomer in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Pathways and Workflows

Visual representations of metabolic pathways and experimental workflows can aid in understanding the complexities of this compound analysis.

Phenanthrene_Metabolism Phenanthrene Phenanthrene Epoxidation Epoxidation (CYP450s) Phenanthrene->Epoxidation Phenanthrene_Epoxide Phenanthrene Epoxide Epoxidation->Phenanthrene_Epoxide Epoxide_Hydrolase Epoxide Hydrolase Phenanthrene_Epoxide->Epoxide_Hydrolase Diols Phenanthrene Diols (various isomers) Epoxide_Hydrolase->Diols This compound This compound Diols->this compound Other_Diols Other Diol Isomers (e.g., 1,2-diol, 3,4-diol, 9,10-diol) Diols->Other_Diols

Caption: Metabolic pathway of phenanthrene to various diol isomers.

Competitive_ELISA_Workflow cluster_Plate Microtiter Plate Well Coated_Antigen Coated Antigen (Hapten-Carrier) Secondary_Antibody Enzyme-Linked Secondary Antibody Coated_Antigen->Secondary_Antibody Binding Sample_Antibody Sample (Free Analyte) + Primary Antibody Sample_Antibody->Coated_Antigen Competition Substrate Substrate Secondary_Antibody->Substrate Enzymatic Reaction Color_Development Color Development Substrate->Color_Development Measurement Measure Absorbance Color_Development->Measurement

Caption: Workflow for a competitive ELISA.

GC_MS_Workflow Sample Biological Sample (e.g., Urine) Preparation Sample Preparation (Hydrolysis, SPE, Derivatization) Sample->Preparation GC_Inlet GC Injection Preparation->GC_Inlet GC_Column GC Separation (Capillary Column) GC_Inlet->GC_Column MS_Ionization MS Ionization GC_Column->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Detection Detection & Quantification MS_Analysis->Detection

Safety Operating Guide

Navigating the Safe Disposal of Phenanthrene-2,9-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Considerations

Based on the safety data for phenanthrene, Phenanthrene-2,9-diol should be handled as a hazardous substance. Key hazard classifications for the parent compound, phenanthrene, are summarized below and should be considered as potential hazards for its diol derivative.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity (Acute) Very toxic to aquatic life.[1]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.[1]
Carcinogenicity Some sources indicate phenanthrene may cause cancer.[2]
Skin and Eye Irritation May cause skin and serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation of dust.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of solid this compound waste and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including any spills cleaned up with absorbent materials, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) that has come into direct contact with this compound should also be placed in the solid hazardous waste container.

  • Do Not Mix: Do not mix this compound waste with other waste streams, such as solvents or aqueous waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Labeling of Waste Containers:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The name of the principal investigator or laboratory group

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a container leak.

  • The storage area should be away from drains and sources of ignition.[3]

4. Scheduling a Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days, but this can vary by institution), arrange for a pickup by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.

5. Decontamination of Reusable Glassware:

  • To decontaminate reusable glassware, first rinse it with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).[4]

  • Collect the solvent rinsate in a designated hazardous waste container for flammable liquids.

  • After the initial solvent rinse, wash the glassware with soap and water.

Important Considerations:

  • Never dispose of this compound down the drain. [3] This compound is expected to be very toxic to aquatic life, and improper disposal can have severe environmental consequences.

  • Consult your institution's EHS office. The procedures outlined here are general guidelines. Always adhere to the specific protocols and requirements of your institution's EHS department for hazardous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Solid Waste in Designated Container B->C D Collect Contaminated Disposables C->D E Label Container with 'Hazardous Waste' & Chemical Name D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container Full or Time Limit Reached? F->G G->F No H Schedule Pickup with EHS G->H Yes I EHS Collects for Approved Disposal H->I

References

Essential Safety and Operational Guide for Handling Phenanthrene-2,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Phenanthrene-2,9-diol based on available data for the parent compound, phenanthrene, and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a comprehensive risk assessment should be conducted by the user before commencing any work.

Hazard Assessment and Profile

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While specific toxicity data for this compound is limited, the safety protocols should be established based on the hazards associated with phenanthrene. Phenanthrene has limited evidence of being a carcinogen and is known to be very toxic to aquatic life. As a solid, powdered substance, this compound poses a risk of inhalation and dermal exposure.

Primary Hazards:

  • Acute Toxicity: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Toxicity: Potential for carcinogenic effects based on the parent compound.

  • Environmental Hazards: Expected to be toxic to aquatic organisms.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.
Body Protection A laboratory coat should be worn to protect against skin contact.

Operational Plan for Safe Handling

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Spill Kit: A chemical spill kit appropriate for solid chemical spills should be available in the laboratory.

3.2. Handling Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood.

    • Use a spatula for transferring the solid to prevent creating dust. Avoid pouring the powder directly from the container.

    • Handle the compound on a disposable weighing paper or in a tared container.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wipe down the exterior of all containers and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, contaminated weighing papers, and disposable labware should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvent waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and then into the solid waste container.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.

Quantitative Data Summary

The following table summarizes available data for the parent compound, phenanthrene. This information should be used as a proxy for assessing the potential hazards of this compound in the absence of specific data.

PropertyValue (for Phenanthrene)
Molecular Formula C₁₄H₁₀
Molecular Weight 178.23 g/mol
Appearance Colorless, crystalline solid
Solubility Insoluble in water; soluble in many organic solvents such as ethanol, benzene, and ether.[1]
Hazards Limited evidence of carcinogenicity; very toxic to aquatic organisms.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh and Transfer (in Fume Hood) don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve 2. Procedure decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe 3. Post-Handling wash Wash Hands Thoroughly remove_ppe->wash segregate Segregate Waste (Solid, Liquid, PPE) wash->segregate label_waste Label Waste Containers segregate->label_waste 4. Management store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.